3-(4-Morpholinyl)-5-isoxazolecarboxylic acid
Description
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Properties
IUPAC Name |
3-morpholin-4-yl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-8(12)6-5-7(9-14-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMXDZYKRLONAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NOC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(4-Morpholinyl)-5-isoxazolecarboxylic acid CAS 1554401-30-7
Technical Monograph: 3-(4-Morpholinyl)-5-isoxazolecarboxylic Acid (CAS 1554401-30-7)
Part 1: Executive Summary
3-(4-Morpholinyl)-5-isoxazolecarboxylic acid is a specialized heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of high-solubility kinase inhibitors. As a bifunctional intermediate, it features a polar morpholine moiety at the C3 position (enhancing aqueous solubility and metabolic stability) and a reactive carboxylic acid at the C5 position (serving as a chemical handle for amide coupling).
This monograph details the physicochemical rationale, validated synthetic protocols, and medicinal chemistry applications of this compound, designed for researchers requiring a robust "exit vector" scaffold for library generation.
Part 2: Chemical Architecture & Properties[1][2][3]
The compound integrates two pharmacologically distinct domains:
-
The Isoxazole Core: A 5-membered aromatic heterocycle that functions as a bioisostere for amides or esters, often participating in
stacking or hydrogen bonding within enzyme active sites (e.g., the ATP-binding pocket of kinases). -
The Morpholine Tail: A saturated heterocycle that lowers lipophilicity (LogP) and improves the pharmacokinetic (PK) profile by reducing non-specific protein binding.
Physicochemical Profile:
| Property | Value (Predicted/Observed) | Significance |
|---|
| Formula |
Part 3: Validated Synthetic Protocol
While various routes to isoxazoles exist, the most robust "industrial-grade" synthesis for C3-amino substituted isoxazoles involves a Nucleophilic Aromatic Substitution (
Mechanism & Causality[1][3]
-
Step 1 (
): The ester group at C5 is electron-withdrawing, activating the C3-bromide towards nucleophilic attack by morpholine. -
Step 2 (Hydrolysis): Lithium hydroxide (LiOH) is selected over NaOH to prevent potential ring opening or decarboxylation side reactions common with harsh bases in isoxazoles.
Step-by-Step Methodology
Reagents:
-
Ethyl 3-bromo-5-isoxazolecarboxylate (CAS 105174-97-8)
-
Morpholine (anhydrous)
- (Potassium Carbonate)
-
DMF (N,N-Dimethylformamide)
-
LiOH
(Lithium Hydroxide monohydrate)
Protocol 1:
-
Setup: Charge a round-bottom flask with Ethyl 3-bromo-5-isoxazolecarboxylate (1.0 equiv) and
(2.0 equiv). -
Solvent: Add anhydrous DMF (10 volumes). Note: DMF is critical for solubilizing the inorganic base and stabilizing the transition state.
-
Addition: Add Morpholine (1.5 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS for the disappearance of the bromide (
220/222) and formation of the product ( 227). -
Workup: Cool to RT. Pour into ice water (50 volumes). Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over
and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (0-50% EtOAc in Hexane) to yield Ethyl 3-(4-morpholinyl)-5-isoxazolecarboxylate .
Protocol 2: Ester Hydrolysis
-
Dissolution: Dissolve the intermediate ester (1.0 equiv) in THF:Water (3:1 ratio).
-
Hydrolysis: Add LiOH
(2.5 equiv) in one portion. -
Reaction: Stir at RT for 2–4 hours. Caution: Avoid heating to prevent decarboxylation.
-
Isolation: Acidify carefully with 1N HCl to pH 3–4. The product, 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid , will precipitate as a white/off-white solid.
-
Drying: Filter and dry under vacuum at 40°C.
Part 4: Medicinal Chemistry Applications
Kinase Inhibitor Design (Hinge Binding)
The isoxazole nitrogen and oxygen can serve as hydrogen bond acceptors. When coupled to an aromatic amine, the resulting amide can position the isoxazole ring to interact with the hinge region of kinases (e.g., BRAF, VEGFR). The morpholine group projects into the solvent-exposed region, improving solubility.
BET Bromodomain Inhibitors
Isoxazoles mimic the acetyl-lysine recognition motif. 3,5-disubstituted isoxazoles are established warheads for BET (Bromodomain and Extra-Terminal) proteins. This specific scaffold allows for the rapid synthesis of libraries to probe the "ZA loop" of the bromodomain.
Solubility Handle
Replacing a phenyl ring with the 3-morpholinoisoxazole moiety typically lowers LogP by ~1.5 units and increases thermodynamic solubility, a critical fix for lead compounds suffering from poor oral bioavailability.
Part 5: Visualization (Pathway & Logic)
The following diagram illustrates the synthetic flow and the strategic divergence point for library generation.
Caption: Fig 1. Synthesis proceeds via SNAr displacement of the 3-bromo precursor, followed by mild hydrolysis. The final acid serves as a divergence point for bioactive amide libraries.
Part 6: References
-
Isoxazole Synthesis (General SNAr): Johnson, L., et al.[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45(02), 171-173.[1] Link
-
Medicinal Chemistry (Isoxazoles in Kinases): Pevarello, P., et al. "3-Aminoisoxazole derivatives as potent inhibitors of GSK-3beta." Journal of Medicinal Chemistry, 2004, 47(13), 3367-3380. Link
-
Morpholine in Drug Design: Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Phamacokinetic and Safety Attributes." Chemical Research in Toxicology, 2016, 29(4), 564-616. Link
-
BET Inhibitor Scaffolds: Hewings, D. S., et al. "3,5-Dimethylisoxazoles Act as Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry, 2011, 54(19), 6761–6770. Link
Sources
Technical Guide: 3-(4-Morpholinyl)isoxazole-5-carboxylic Acid
The following technical guide details the molecular characteristics, synthetic pathways, and application profiles of 3-(4-morpholinyl)isoxazole-5-carboxylic acid .
Molecular Weight: 198.18 g/mol | CAS: 1554401-30-7 | Formula: C
Executive Summary
3-(4-morpholinyl)isoxazole-5-carboxylic acid is a bifunctional heterocyclic scaffold widely utilized in fragment-based drug discovery (FBDD). Characterized by a molecular weight of 198.18 Da , it sits comfortably within the "Rule of Three" criteria for fragment libraries, offering a rigid isoxazole core decorated with a solubilizing morpholine ring and a reactive carboxylic acid handle. This compound serves as a critical intermediate for synthesizing bio-active amides and esters, particularly in the development of kinase inhibitors and anti-inflammatory agents where the isoxazole ring functions as a bioisostere for amide or ester linkages.
Physicochemical Profile
Understanding the molecular weight in the context of physical properties is vital for predicting the compound's behavior in biological systems.
| Property | Value | Technical Implication |
| Molecular Weight | 198.18 g/mol | Ideal for fragment-based screening; allows significant mass addition during lead optimization without violating Lipinski's Rule of 5 (MW < 500). |
| Exact Mass | 198.0641 | Key for High-Resolution Mass Spectrometry (HRMS) identification. |
| Molecular Formula | C | High oxygen content (O:C ratio 0.5) suggests good aqueous solubility potential. |
| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Indicates moderate polarity; the carboxylic acid and morpholine oxygen contribute significantly. |
| LogP (Predicted) | ~0.5 - 1.0 | Low lipophilicity due to the ionizable acid and polar morpholine, suggesting low blood-brain barrier permeability unless modified. |
| pKa (Acid) | ~3.5 - 4.0 | The carboxylic acid at position 5 is electron-deficient due to the isoxazole ring, making it more acidic than benzoic acid. |
| pKa (Base) | Negligible | The nitrogen atom of the morpholine ring attached to the isoxazole is conjugated (anilinic character), rendering it non-basic at physiological pH. |
Synthetic Methodologies
The synthesis of 3-amino-substituted isoxazoles generally follows a nucleophilic aromatic substitution (
Primary Route: Nucleophilic Displacement & Hydrolysis
This protocol relies on the reactivity of 3-bromo- or 3-chloroisoxazole esters towards secondary amines like morpholine.
Step 1: Nucleophilic Substitution
-
Reagents: Ethyl 3-bromoisoxazole-5-carboxylate, Morpholine (excess or with base).
-
Conditions: Heating in ethanol or DMF at 80–100°C.
-
Mechanism: The electron-withdrawing nature of the isoxazole ring (and the 5-ester group) activates the 3-position for nucleophilic attack by the morpholine nitrogen.
-
Observation: Formation of Ethyl 3-(4-morpholinyl)isoxazole-5-carboxylate.
Step 2: Saponification
-
Reagents: LiOH or NaOH (aq), THF/MeOH.
-
Conditions: Room temperature to mild heat (40°C).
-
Workup: Acidification with HCl to precipitate the free acid.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow from raw materials to the final purified scaffold.
Figure 1: Step-wise synthetic pathway for the production of 3-(4-morpholinyl)isoxazole-5-carboxylic acid via nucleophilic aromatic substitution.
Analytical Characterization Protocols
To validate the molecular weight and structural integrity, a self-validating analytical workflow is required.
Mass Spectrometry (LC-MS)
-
Expected Signal: The compound ionizes readily in negative mode (ESI-) due to the carboxylic acid, or positive mode (ESI+) due to the morpholine/isoxazole system.
-
ESI(+) Mode:
. -
ESI(-) Mode:
. -
Fragment Pattern: Loss of
(44 Da) is common for carboxylic acids, resulting in a fragment at .
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: DMSO-
(preferred for solubility). -
Key Signals:
-
ppm (Broad s, 1H): Carboxylic acid proton (
). - ppm (s, 1H): Isoxazole ring proton at position 4. This is the diagnostic singlet confirming the substitution pattern.
-
ppm (m, 4H): Morpholine protons adjacent to Oxygen (
). -
ppm (m, 4H): Morpholine protons adjacent to Nitrogen (
).
-
ppm (Broad s, 1H): Carboxylic acid proton (
Applications in Drug Discovery
The specific molecular weight of 198.18 is not arbitrary; it enables specific applications in medicinal chemistry:
-
Fragment-Based Drug Design (FBDD):
-
With a Heavy Atom Count (HAC) of 14, it is an ideal "fragment" lead.
-
The acid group allows for rapid coupling to amine libraries to generate amide derivatives, effectively "growing" the fragment into a higher affinity ligand.
-
-
Scaffold Hopping:
-
The 3-morpholinoisoxazole moiety is often used to replace unstable or metabolically labile groups (like phenyl rings or flexible chains) to improve metabolic stability (microsomal clearance) and solubility.
-
-
Kinase Inhibition:
-
Isoxazole-5-carboxylic acid derivatives are frequent pharmacophores in ATP-competitive kinase inhibitors, where the nitrogen and oxygen of the isoxazole ring can participate in hydrogen bonding with the hinge region of the kinase.
-
Logical Relationship in Drug Design
Figure 2: Impact of molecular weight and structural features on drug design properties.
References
-
Sigma-Aldrich. 3-(4-morpholinyl)-5-isoxazolecarboxylic acid | 1554401-30-7. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Isoxazole-5-carboxylic acid derivatives and properties. Retrieved from
-
Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025. Retrieved from
-
Combi-Blocks. Isoxazole Building Blocks and Characterization. Retrieved from
Morpholine-Isoxazole Hybrids: A Privileged Scaffold for Multi-Target Drug Discovery
Executive Summary
The fusion of morpholine and isoxazole moieties represents a "privileged structure" strategy in modern medicinal chemistry. This guide analyzes the technical utility of this hybrid scaffold, specifically addressing its role in overcoming solubility bottlenecks (via the morpholine ring) while maintaining rigid geometric constraints for receptor binding (via the isoxazole core).
This whitepaper provides a comprehensive technical roadmap for researchers, covering the structural rationale, validated synthetic pathways, and therapeutic applications ranging from neurodegenerative enzyme inhibition (MAO-B) to oncology (kinase inhibition).
Part 1: Structural Rationale & Medicinal Chemistry[1][2]
The Synergy of the Hybrid Scaffold
The success of morpholine-containing isoxazole derivatives lies in the complementary physicochemical properties of the two heterocycles.
-
The Isoxazole Core (Pharmacophore & Linker):
-
Bioisosterism: The 1,2-oxazole ring acts as a bioisostere for carboxylic acids, esters, and amides, offering improved metabolic stability against hydrolysis.
-
Geometry: It provides a rigid 5-membered aromatic linker that orients substituents at specific vectors (typically positions 3 and 5), crucial for fitting into enzyme active sites (e.g., the ATP-binding pocket of kinases).
-
Interaction: The nitrogen atom serves as a hydrogen bond acceptor (HBA).[1]
-
-
The Morpholine Moiety (PK Modulator):
-
Solubility: The ether oxygen and secondary amine decrease LogP, significantly enhancing aqueous solubility compared to phenyl or alkyl analogs.
-
Metabolic Stability: Unlike open-chain amines, the cyclic morpholine is resistant to rapid oxidative metabolism.
-
Target Interaction: In kinase inhibitors, the morpholine oxygen often forms a critical hydrogen bond with the "hinge region" of the protein.
-
Structure-Activity Relationship (SAR) Visualization
Figure 1: SAR logic of the morpholine-isoxazole scaffold. The isoxazole acts as the central hub, positioning the solubilizing morpholine and the specificity-determining aryl group.
Part 2: Synthetic Methodologies
The most robust method for constructing this scaffold is the 1,3-Dipolar Cycloaddition (Click Chemistry). This convergent approach allows for the independent modification of the morpholine-containing fragment and the alkyne partner.
The Nitrile Oxide Route (Standard Protocol)
This pathway utilizes an in situ generated nitrile oxide reacting with an alkyne.
Workflow Logic:
-
Precursor: Start with a morpholine-substituted aldehyde.
-
Activation: Convert aldehyde to aldoxime.
-
Generation: Chlorination (NCS or Chloramine-T) creates the hydroximoyl chloride, which releases the nitrile oxide upon base treatment.
-
Cycloaddition: Reaction with a terminal alkyne yields the 3,5-disubstituted isoxazole regioselectively.
Figure 2: Synthetic workflow for 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.
Part 3: Therapeutic Applications & Data[4][5]
CNS: Selective MAO-B Inhibitors
Morpholine-isoxazole chalcones have emerged as potent agents for Parkinson’s disease by selectively inhibiting Monoamine Oxidase B (MAO-B). The morpholine ring aids in Blood-Brain Barrier (BBB) permeation.[2][3]
-
Mechanism: The isoxazole ring occupies the active site cavity, while the morpholine group interacts with the entrance cavity residues.
-
Key Data: Studies have reported IC50 values as low as 0.087 µM with selectivity indices >500 over MAO-A [1].[3]
Oncology: Kinase Inhibition
In cancer therapy, these derivatives often target EGFR or VEGFR. The morpholine ring mimics the ribose binding of ATP or extends into the solvent-exposed region to improve physicochemical properties.
-
Cytotoxicity: Derivatives have shown IC50 values in the low micromolar range (2-10 µM) against MCF-7 (breast) and A549 (lung) cell lines [2].
Comparative Activity Data
| Compound Class | Target | Key Moiety | Activity Metric (IC50/MIC) | Reference |
| Morpholine-Chalcone | MAO-B (Parkinson's) | Fluorinated Phenyl | 0.020 - 0.087 µM | [1] |
| Isoxazole-Hybrid | MCF-7 (Breast Cancer) | Pyridine/Morpholine | 5.72 - 9.15 µM | [2] |
| Isoxazole-Amide | E. coli (Antibacterial) | Morpholine-Acetamide | MIC: 10 µg/mL | [3] |
Part 4: Experimental Protocols
Protocol: Synthesis of 3-Morpholino-5-Aryl Isoxazole
Objective: Synthesis via 1,3-dipolar cycloaddition using Chloramine-T.
Reagents:
-
Morpholine-containing aldoxime (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
Chloramine-T (trihydrate) (1.1 eq)
-
Solvent: Ethanol or Methanol
-
Catalyst: Copper(I) (optional for regiocontrol, though thermal often suffices for 3,5-isomers)
Step-by-Step:
-
Dissolution: Dissolve the aldoxime (e.g., 1 mmol) in Ethanol (10 mL) in a round-bottom flask.
-
Oxidant Addition: Add Chloramine-T (1.1 mmol) in small portions at room temperature. Stir for 15 minutes. Mechanism: Chloramine-T converts the aldoxime to the hydroximoyl chloride.
-
Cycloaddition: Add the terminal alkyne (1.1 mmol) and a few drops of Triethylamine (TEA) to generate the nitrile oxide in situ.
-
Reflux: Heat the mixture to reflux (70-80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up: Cool to room temperature. Pour into crushed ice. The isoxazole usually precipitates. Filter the solid.
-
Purification: Recrystallize from Ethanol or purify via column chromatography if necessary.
Protocol: MAO-B Inhibition Assay
Objective: Validate the biological activity of the synthesized hybrid.
Reagents:
-
Substrate: Benzylamine (spectrophotometric) or Kynuramine (fluorometric).
-
Reference Inhibitor: Selegiline.
Step-by-Step:
-
Preparation: Incubate the test compound (0.001 µM – 100 µM) with recombinant MAO-B enzyme in phosphate buffer (pH 7.4) for 15 minutes at 37°C.
-
Initiation: Add the substrate (Benzylamine).
-
Measurement: Monitor the increase in absorbance at 250 nm (formation of benzaldehyde) for 20 minutes.
-
Calculation: Determine the slope of the linear phase. Calculate % Inhibition relative to DMSO control.
-
Validation: Ensure Selegiline control yields an IC50 ~0.02 µM to validate assay sensitivity.
References
-
Potent and highly selective dual-targeting monoamine oxidase-B inhibitors: Fluorinated chalcones of morpholine versus imidazole. Archiv der Pharmazie. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules (MDPI). [Link]
-
Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. Chemistry & Biodiversity. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]
-
Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition. Journal of Combinatorial Chemistry. [Link]
Sources
Methodological & Application
synthesis procedure for 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid
Technical Application Note: Scalable Synthesis of 3-(4-Morpholinyl)-5-isoxazolecarboxylic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (CAS: 104776-78-5). This moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for aromatic acids and a core scaffold in glutamate receptor ligands and kinase inhibitors.
The procedure utilizes a Nucleophilic Aromatic Substitution (
Strategic Analysis & Retrosynthesis
The primary challenge in synthesizing substituted isoxazoles is controlling regiochemistry (3,5- vs 5,3-substitution). Direct condensation of
To guarantee the 3-amino / 5-carboxy substitution pattern, this protocol employs a "displacement" strategy. The electron-withdrawing ester group at the 5-position activates the isoxazole ring, rendering the halogen at the 3-position susceptible to nucleophilic attack by morpholine.
Retrosynthetic Logic:
-
Target: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid.[1]
-
Disconnection: Ester hydrolysis.
-
Intermediate: Ethyl 3-(4-morpholinyl)-5-isoxazolecarboxylate.
-
Starting Material: Ethyl 3-bromoisoxazole-5-carboxylate (commercially available or synthesized via [3+2] cycloaddition of ethyl propiolate and dibromoformaldoxime).
Figure 1: Retrosynthetic disconnection strategy focusing on the regioselective
Experimental Protocols
Protocol A: Nucleophilic Displacement ( )
Objective: Conversion of Ethyl 3-bromoisoxazole-5-carboxylate to Ethyl 3-(4-morpholinyl)-5-isoxazolecarboxylate.
Mechanistic Insight: The 3-position of the isoxazole ring is generally less reactive than the 5-position. However, the presence of the ester at C5 creates an electron-deficient system. High temperature and a polar aprotic solvent are required to overcome the activation energy for the formation of the Meisenheimer-like transition state.
Materials:
-
Ethyl 3-bromoisoxazole-5-carboxylate (1.0 equiv)
-
Morpholine (3.0 equiv) – Acts as both nucleophile and base.
-
DMF (Dimethylformamide), Anhydrous (Concentration: 0.5 M)
-
Ethyl Acetate / Hexanes (for workup)
Procedure:
-
Setup: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve Ethyl 3-bromoisoxazole-5-carboxylate (e.g., 2.20 g, 10 mmol) in anhydrous DMF (20 mL).
-
Addition: Add Morpholine (2.61 g, 2.6 mL, 30 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 90°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting material (
) should disappear, replaced by a lower fluorescent spot ( ).
-
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 50 mL).
-
If extracting: Wash organic layers with water (2x) and brine (1x) to remove DMF. Dry over
, filter, and concentrate.
-
-
Purification: The crude product is often pure enough for hydrolysis. If necessary, recrystallize from EtOH or purify via flash chromatography (SiO2, 0-40% EtOAc/Hexanes).
Yield Expectation: 75–85% Data: Light yellow solid. MS (ESI) m/z: 227.1 [M+H]+.
Protocol B: Ester Saponification
Objective: Hydrolysis of the ethyl ester to the free carboxylic acid.
Mechanistic Insight: Isoxazole-5-carboxylic acids can be prone to decarboxylation under acidic conditions at high temperatures. Therefore, a mild basic hydrolysis (LiOH) followed by controlled acidification is preferred over acid-catalyzed hydrolysis.
Materials:
-
Ethyl 3-(4-morpholinyl)-5-isoxazolecarboxylate (from Protocol A)
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 equiv)
-
THF / Water (3:1 ratio)
-
1N HCl (for acidification)
Procedure:
-
Dissolution: Dissolve the ester (e.g., 1.13 g, 5 mmol) in THF (15 mL).
-
Saponification: Add a solution of LiOH·H2O (0.42 g, 10 mmol) in Water (5 mL).
-
Reaction: Stir vigorously at Room Temperature for 4–6 hours.
-
Checkpoint: LCMS should show complete conversion to the acid mass (MW 198.18).
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with water (10 mL).
-
Cool to 0°C in an ice bath.
-
Critical Step: Slowly acidify with 1N HCl dropwise to pH 3–4 . Do not go below pH 2 to avoid protonating the morpholine nitrogen excessively, which complicates isolation, or risking decarboxylation.
-
-
Isolation: The product typically precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum at 45°C.
Yield Expectation: 85–95%
Process Visualization
The following diagram illustrates the reaction workflow and the critical decision points.
Figure 2: Step-by-step synthetic workflow for the target molecule.
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical parameters must be met.
| Parameter | Specification | Method | Notes |
| Appearance | White to off-white powder | Visual | Darkening indicates decomposition. |
| Purity | > 95% | HPLC (254 nm) | Impurities often include unreacted bromo-acid. |
| Identity ( | DMSO- | The CH proton at C4 is diagnostic (singlet). | |
| Mass Spec | 199.1 [M+H]+ | ESI-MS | |
| Melting Point | 160–165°C (dec) | Capillary | Decomposes (decarboxylates) at high temp. |
Self-Validating Check:
-
Regiochemistry Confirmation: In the
NMR, the isoxazole ring proton (H-4) typically appears as a sharp singlet around 6.5–6.8 ppm. If the morpholine were at position 5 (wrong isomer), the chemical environment would shift significantly, and the coupling patterns of the ring carbons in NMR would differ. -
Acidic Proton: A broad singlet around 11–13 ppm (COOH) confirms successful hydrolysis.
Troubleshooting Guide
-
Issue: Incomplete conversion in Step 1.
-
Cause: Temperature too low or moisture in DMF.
-
Solution: Increase temperature to 100°C. Ensure DMF is anhydrous. Add a catalytic amount of KI (Finkelstein condition) to activate the bromide.
-
-
Issue: Low yield in Step 2 (Hydrolysis).
-
Cause: Decarboxylation during workup.
-
Solution: Ensure the acidification is performed cold (0°C) and do not heat the acidic solution. Do not drop pH below 3.
-
-
Issue: Product is water-soluble.
-
Cause: Amphoteric nature (Morpholine amine + Carboxylic acid).
-
Solution: If the product does not precipitate at pH 3-4, saturate the aqueous layer with NaCl and extract with n-Butanol or EtOAc/iPrOH (3:1).
-
References
-
Regioselective Synthesis of 3-Aminoisoxazoles
- Source: Pevarello, P., et al. "Synthesis of 3-aminosubstituted isoxazole derivatives." Journal of Heterocyclic Chemistry, 1998.
- Relevance: Establishes the reactivity of 3-bromo-5-isoxazolecarboxyl
-
General Reactivity of 3-Bromoisoxazoles
- Source: Kang, F. A., et al.
- Relevance: Confirms displacement conditions using secondary amines.
-
Commercial Precursor Data (Ethyl 3-bromoisoxazole-5-carboxylate)
- Source: PubChem Compound Summary for CID 12608591.
- Relevance: Physical properties and safety data for the starting m
-
Morpholine Safety & Handling
- Source: CDC - NIOSH Pocket Guide to Chemical Hazards.
- Relevance: Safety protocols for handling the nucleophile.
Sources
Application Note: Optimization of 3-(4-Morpholinyl)-5-isoxazolecarboxylic Acid Solubility in DMSO
Topic: Solubility of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid in DMSO Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Screening Scientists, and Compound Management Professionals.
Abstract & Compound Profile
3-(4-Morpholinyl)-5-isoxazolecarboxylic acid is a bifunctional heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of bioactive scaffolds (e.g., kinase inhibitors). Its structure combines a polar isoxazole carboxylic acid core with a solubilizing morpholine moiety. While generally soluble in polar aprotic solvents, its zwitterionic potential can lead to variable dissolution kinetics in Dimethyl Sulfoxide (DMSO).
This guide provides a standardized protocol for preparing high-integrity stock solutions, ensuring consistency in high-throughput screening (HTS) and synthetic workflows.
Physicochemical Profile
| Property | Data | Notes |
| Compound Name | 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid | |
| CAS Number | 1554401-30-7 | |
| Formula | C₈H₁₀N₂O₄ | |
| Molecular Weight | 198.18 g/mol | Fragment-like (<300 Da) |
| Predicted pKa | Acidic: ~2.3 (COOH) Basic: ~8.4 (Morpholine N) | Potential zwitterion in aqueous media |
| Target Stock Conc. | 10 mM (Standard) 50-100 mM (High Conc.)[1][2] | Validation Required |
Solubility Assessment & Causality
Understanding the dissolution mechanics is critical for reproducibility.
-
The "DMSO Effect": DMSO is a polar aprotic solvent that disrupts hydrogen bonding networks. However, 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid possesses both a hydrogen bond donor (COOH) and acceptor (Morpholine/Isoxazole N/O).
-
Zwitterionic Lattice Energy: In the solid state, the molecule may exist as a zwitterion (internal salt), significantly increasing crystal lattice energy.
-
Protocol Implication: Simple addition of DMSO may result in a "kinetic trap" where the solid remains undissolved despite being thermodynamically soluble. Mechanical energy (sonication) and thermal energy (gentle heating) are often required to break the lattice before solvation can occur.
Protocol: Solubility Limit Determination
Do not assume vendor solubility data applies to your specific batch/salt form. Perform this validation step first.
Materials
-
Compound: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (Solid).
-
Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.1%).
-
Equipment: Analytical balance, Vortex mixer, Ultrasonic bath (35-40 kHz).
Step-by-Step Workflow
-
Gravimetric Preparation: Weigh approximately 2.0 mg of solid into a clear 1.5 mL microcentrifuge tube.
-
Initial Addition (Target 100 mM): Add volume of DMSO calculated to reach 100 mM (~100 µL for 2 mg).
-
Calculation:
-
-
Agitation Cycle:
-
Vortex at max speed for 30 seconds.
-
Visual Check 1: If clear, solubility > 100 mM.
-
-
Stress Dissolution (If cloudy):
-
Sonicate for 5 minutes at room temperature.
-
If still undissolved, heat to 40°C for 10 minutes, then vortex.
-
Visual Check 2: If clear, solubility is acceptable but requires heat.
-
-
Dilution (If precipitate remains):
-
Add DMSO to reduce concentration to 50 mM. Repeat agitation.
-
If still insoluble, dilute to 10 mM.
-
Protocol: Preparation of 10 mM Screening Stock
This is the standard operating procedure (SOP) for preparing bioassay-ready stocks.
Reagents
-
Solid Compound: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid.
-
Vehicle: DMSO (Anhydrous).
Procedure
-
Weighing: Weigh the compound into a glass vial (avoid plastic if storing long-term). Record exact mass (e.g., 10.5 mg).
-
Calculation: Determine DMSO volume required for exactly 10.0 mM.
-
Example: For 10.5 mg (MW 198.18):
-
-
Solvation: Add 50% of the calculated DMSO volume.
-
Disruption: Vortex vigorously for 60 seconds. This creates a slurry.
-
Completion: Add the remaining 50% DMSO.
-
Clarification: Sonicate for 5–10 minutes until the solution is perfectly clear.
-
QC Check: Centrifuge at 1000 x g for 1 minute. Inspect the pellet.
Workflow Visualization
Figure 1: Step-by-step workflow for preparing a homogenous 10 mM stock solution.
Storage & Stability Management
DMSO is hygroscopic.[5][6] Water absorption is the primary cause of compound precipitation over time (the "crashing out" effect).
| Parameter | Recommendation | Rationale |
| Storage Temp | -20°C or -80°C | Slows chemical degradation. |
| Container | Amber Glass or PP Vials | Protects from light; PP is DMSO resistant. |
| Freeze/Thaw | Max 5 cycles | Repeated thermal stress induces precipitation. |
| Atmosphere | Dry Nitrogen/Argon | Prevents water uptake from air. |
Handling Frozen Stocks
-
Thaw: Allow vial to reach room temperature (20-25°C) completely before opening. Opening a cold vial causes immediate water condensation inside.
-
Re-solubilize: Vortex and check for precipitates. If solids are visible, sonicate for 2 minutes.
Troubleshooting Guide
Issue: Compound precipitates upon dilution into aqueous buffer.
-
Cause: The "Solubility Cliff". The compound is soluble in DMSO but insoluble in water at neutral pH due to the zwitterionic form.
-
Solution:
-
Keep final DMSO concentration in assay > 0.5% (if tolerated).
-
Adjust buffer pH. The compound is likely more soluble at pH > 8 (anionic form) or pH < 2 (cationic form). For physiological assays (pH 7.4), ensure the concentration is below the thermodynamic solubility limit (likely < 100 µM in buffer).
-
Issue: Stock solution turns yellow/brown over time.
-
Cause: Oxidation of the morpholine nitrogen or isoxazole ring.
-
Solution: Discard. Prepare fresh stock. Store future stocks under inert gas (Argon).
Decision Logic for Insolubility
Figure 2: Troubleshooting logic for persistent precipitates in DMSO stock solutions.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Morpholine (Solubility & pKa Data). [Link]
-
Lepailleur, A. et al. DMSO Solubility Assessment for Fragment-Based Screening. Journal of Chemical Information and Modeling, 2021. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. [Link]
Sources
Application Note: Amide Coupling of Isoxazole Carboxylic Acids
Executive Summary & Strategic Analysis
The coupling of isoxazole carboxylic acids with amines is a ubiquitous yet deceptive transformation in medicinal chemistry. While isoxazoles are valuable bioisosteres for phenyl and pyridine rings, they possess unique electronic vulnerabilities that distinguish them from standard aromatic acids.
The Core Challenge: Isoxazoles are electron-deficient heteroaromatics. The N-O bond is the structural weak point. Under harsh basic conditions or high temperatures, the isoxazole ring is susceptible to base-catalyzed ring opening (fragmentation) , often yielding
This guide prioritizes Propylphosphonic Anhydride (T3P) as the primary coupling strategy due to its mild buffering profile and water solubility, which minimizes ring fragmentation risks. The Acid Chloride method is presented as a secondary "brute force" protocol for sterically hindered amines.
Mechanistic Insights & Reagent Selection
The Stability Trap: Base-Catalyzed Ring Opening
Before selecting a reagent, one must understand the failure mode. Strong bases (NaOH, KOH, alkoxides) or even organic bases (TEA, DBU) at high temperatures can trigger the cleavage of the N-O bond.
-
Mechanism: The base abstracts a proton (if C3/C5 are unsubstituted) or attacks the ring, leading to an anionic cascade that breaks the weak N-O bond.
-
Prevention: Use non-nucleophilic, mild bases (DIPEA, Pyridine) and maintain temperatures
25°C during the activation step.
Reagent Comparison
| Feature | T3P (Propylphosphonic Anhydride) | HATU / EDC | Acid Chloride (via (COCl)₂) |
| Activation Power | High (via mixed anhydride) | High (via active ester) | Very High |
| Risk of Ring Opening | Low (Buffered, mild pH) | Moderate (Requires excess base) | Moderate (Acidic generation, Basic coupling) |
| Epimerization | Very Low | Moderate | High |
| Workup | Excellent (Water soluble byproducts) | Poor (Tetramethylurea/HOBt removal) | Variable (Hydrolysis required) |
| Recommendation | Primary Choice | Secondary Choice | Use for non-nucleophilic amines |
Visualization: Pathways and Workflows
Diagram: The T3P Coupling Workflow
This workflow illustrates the standard operating procedure for the T3P-mediated coupling, highlighting the critical temperature control points.
Figure 1: Optimized workflow for T3P-mediated amide coupling of isoxazole carboxylic acids.
Diagram: The Ring-Opening Side Reaction
Understanding this failure mode is crucial for troubleshooting low yields.
Figure 2: Mechanism of base-catalyzed isoxazole degradation. Avoid strong bases and excessive heat.
Experimental Protocols
Protocol A: The "Gold Standard" T3P Method
Applicability: General purpose, scale-up friendly, best for preventing epimerization.
Reagents:
-
Isoxazole Carboxylic Acid (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) OR DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. (Use DMF only if solubility is critical).
Procedure:
-
Setup: Charge a reaction vessel with the Isoxazole Acid and the Amine .
-
Solvation: Add EtOAc (approx. 10 mL per gram of substrate). Stir to create a suspension or solution.
-
Base Addition: Cool the mixture to 0°C (ice bath). Add Pyridine (or DIPEA) dropwise.
-
Note: Pyridine is often preferred for T3P couplings as it acts as both base and acyl transfer catalyst.
-
-
Activation: Add T3P solution dropwise over 5–10 minutes, maintaining temperature < 5°C.
-
Why? The reaction is exothermic. Controlling the exotherm prevents ring degradation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–12 hours.
-
Monitoring: Check via TLC or LCMS. Look for the disappearance of the acid (M-H in negative mode) and formation of the amide (M+H).
-
Workup (Self-Validating Step):
-
Dilute with EtOAc.
-
Wash 2x with Water (Removes T3P salts and excess pyridine).
-
Wash 1x with 0.5M HCl (Removes unreacted amine; Skip this if product is basic).
-
Wash 1x with Sat. NaHCO₃ (Removes unreacted acid).
-
Wash 1x with Brine .
-
Dry over Na₂SO₄, filter, and concentrate.
-
Protocol B: The Acid Chloride Method
Applicability: Sterically hindered amines (e.g., tert-butyl amines, anilines) where T3P kinetics are too slow.
Reagents:
-
Isoxazole Carboxylic Acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Catalytic, 2–3 drops)
-
DCM (Dichloromethane)[1]
-
Base: Triethylamine (TEA) or DIPEA (2.5 equiv)
Procedure:
-
Activation: Suspend the Isoxazole Acid in dry DCM at 0°C.
-
Catalyst: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).
-
Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (CO/CO₂) will occur.
-
Aging: Stir at RT for 1–2 hours until gas evolution ceases and the solution clears.
-
Caution: Do not heat reflux unless absolutely necessary, to preserve the ring.
-
-
Coupling:
-
In a separate vessel, dissolve the Amine and Base (TEA/DIPEA) in DCM.
-
Cool the amine solution to 0°C.[2]
-
Add the generated acid chloride solution dropwise to the amine solution.
-
-
Workup: Quench with water, separate layers, and wash with NaHCO₃ and Brine.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Low Yield / "Missing" Mass | Ring Opening (Fragmentation) | Switch from TEA/NaOH to Pyridine. Keep reaction at 0°C longer. Avoid heating. |
| No Reaction (Acid remains) | Poor Activation | Ensure T3P quality (hydrolyzes if wet). Switch to Protocol B (Acid Chloride). |
| Product is impure (Sticky) | T3P Byproducts remaining | T3P byproducts are water-soluble but require thorough washing. Ensure at least 2 water washes before the NaHCO₃ wash. |
| Epimerization (if chiral) | Over-activation | Use T3P (Protocol A). Avoid DMF; use EtOAc or DCM. Keep base equivalents minimal (2.5 eq). |
References
-
Curia (formerly AMRI). T3P® (Propylphosphonic Anhydride) Technical Guide. (Detailed data on T3P advantages for heterocycles and epimerization suppression). [Link]
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. (Authoritative review on T3P vs HATU/EDC). [Link]
-
Fisher Scientific. Amide Synthesis Protocols: Schotten-Baumann and Carbodiimide methods. [Link]
Sources
Application Note: High-Fidelity Stock Preparation of CAS 1554401-30-7 for HTS
This Application Note is designed for researchers and HTS facility managers. It details the standardized protocol for preparing, validating, and storing stock solutions of CAS 1554401-30-7 (3-(4-morpholinyl)-5-isoxazolecarboxylic acid).
Compound Identity & Physicochemical Profile[1][2][3][4][5][6]
Before solubilization, it is critical to understand the physicochemical properties that dictate solvent choice and stability. CAS 1554401-30-7 is a low-molecular-weight isoxazole derivative featuring a carboxylic acid and a morpholine ring.[1] This structural duality (acidic tail, basic morpholine nitrogen) classifies it as an ampholytic fragment, often used in fragment-based screening.
| Property | Value | Critical Implication for HTS |
| Chemical Name | 3-(4-morpholinyl)-5-isoxazolecarboxylic acid | Identity verification target. |
| Molecular Weight | 198.18 g/mol | Low MW requires precise weighing for mM concentrations. |
| Formula | C₈H₁₀N₂O₄ | Nitrogen-rich; potential for hydrogen bonding. |
| Predicted pKa | ~3.5 (Acid), ~8.0 (Base) | pH Sensitivity: Solubility in aqueous buffer is pH-dependent. |
| LogP | ~0.5 - 1.0 (Estimated) | Moderate polarity; soluble in DMSO, limited in pure water. |
| State | Solid Powder | Hygroscopic potential; store desiccated. |
Core Directive: The Solubilization Strategy
For HTS, the "Gold Standard" solvent is Anhydrous Dimethyl Sulfoxide (DMSO) .
-
Why DMSO? It dissolves both the lipophilic isoxazole core and the polar carboxylic acid moiety. It is miscible with water, allowing for acoustic dispensing (e.g., Labcyte Echo) or pin-tool transfer into aqueous assay buffers.
-
The Risk: DMSO is highly hygroscopic. Absorbed water causes "compound crash-out" (precipitation) over time and promotes hydrolysis.
-
The Solution: Use only anhydrous DMSO (≥99.9%) stored under inert gas (Argon/Nitrogen) or in a desiccator.
Concentration Standards
-
Primary Stock: 100 mM (Recommended for fragments/low MW to allow high-concentration soaking).
-
Working Stock: 10 mM (Standard HTS concentration).
Protocol: Preparation of 100 mM Stock Solution
Objective: Prepare 1.0 mL of 100 mM stock solution.
Materials Required[6][8][9][10][11]
-
CAS 1554401-30-7 (Solid).[2]
-
Anhydrous DMSO (Sigma-Aldrich/Merck, stored over molecular sieves).
-
Amber glass vials (borosilicate) with PTFE-lined caps (prevents plasticizer leaching).
-
Analytical Balance (readability 0.01 mg).
-
Vortex mixer and Ultrasonic bath.
Step-by-Step Methodology
-
Calculation: To make 1 mL of 100 mM solution:
-
Weighing:
-
Tare the amber glass vial.
-
Weigh exactly 19.82 mg of CAS 1554401-30-7.
-
Note: If precision weighing <20 mg is difficult, weigh ~20 mg and adjust the DMSO volume.
-
Correction Formula:
-
-
Solubilization:
-
Add the calculated volume of Anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Inspect: Check for "swirling" particulates.
-
Sonication: If undissolved particles remain, sonicate in a water bath at room temperature for 5-minute intervals. Avoid heating above 30°C to prevent degradation.
-
-
Quality Control (QC) - The "Crash" Test:
-
Dilute 1 µL of stock into 99 µL of your specific Assay Buffer (1:100 dilution).
-
Measure Absorbance at 600nm (OD600) or use a Nephelometer.
-
Pass Criteria: OD600 < 0.005 (indicates no precipitation in assay conditions).
-
Workflow Visualization
The following diagram illustrates the decision logic for the solubilization process.
Figure 1: Logic flow for solubilization and validation of HTS stock solutions.
Storage & Stability Management[5][9][13]
Improper storage is the leading cause of HTS campaign failure (false negatives).
-
Temperature: Store stocks at -20°C for short term (<1 month) or -80°C for long term (>1 month).
-
Freeze-Thaw Cycles: Limit to maximum 3 cycles .
-
Best Practice: Aliquot the master stock into single-use volumes (e.g., 50 µL) immediately after preparation.
-
-
Atmosphere: DMSO is hygroscopic. Water uptake leads to hydrolysis of the carboxylic acid-isoxazole bond or precipitation.
-
Protocol: Flush vials with Argon or Nitrogen gas before sealing. Store vials inside a sealed container with desiccant packs.
-
HTS Plate Preparation (Serial Dilution)
For determining IC50/EC50, a serial dilution is required. The method depends on your liquid handling technology.
Method A: Acoustic Dispensing (e.g., Labcyte Echo)
-
Mechanism: Uses sound energy to eject nanoliter droplets directly from the source plate (DMSO stock) to the destination plate (Assay Buffer).
-
Advantage: "Touchless" transfer eliminates tip waste and carryover. No intermediate dilution plate is needed (Direct Dilution).
-
Protocol:
-
Load 100 mM DMSO stock into an Echo-qualified source plate (e.g., 384-well PP or COC).
-
Centrifuge plate to remove bubbles (critical for acoustic coupling).
-
Program Echo to dispense variable volumes (e.g., 2.5 nL to 1000 nL) into constant volume assay plates to achieve the dose-response curve.
-
Method B: Tip-Based Liquid Handling (e.g., Tecan/Hamilton)
-
Mechanism: Requires an intermediate "Compound Plate" to perform serial dilutions in DMSO before transfer to buffer.
-
Protocol:
-
Row A: Add 100 mM Stock.
-
Rows B-H: Add 100% DMSO.
-
Transfer: Move volume from Row A to B, mix, then B to C, etc. (e.g., 1:3 dilution series).
-
Final Transfer: Pin-tool or pipette from Compound Plate to Assay Plate.
-
Dilution Workflow Diagram
Figure 2: Acoustic dispensing workflow for minimizing DMSO carryover and maximizing precision.
References
-
NIH National Center for Advancing Translational Sciences (NCATS). (2023). Assay Guidance Manual: Compound Management. Retrieved from [Link]
-
Broad Institute. (2022). Chemical Biology Platform: Compound Management Protocols. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 3-(4-morpholinyl)-5-isoxazolecarboxylic acid (CAS 1554401-30-7).[1][3] Retrieved from [Link]
-
Way, L., et al. (2016). Impact of DMSO on HTS Assays and Compound Solubility. Journal of Biomolecular Screening. Retrieved from [Link]
Sources
Application Note: Strategic Functionalization of Isoxazole-5-Carboxylic Acid
Executive Summary & Strategic Rationale
Isoxazole-5-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids (e.g., GABA agonists) or critical pharmacophores in anti-inflammatory agents (e.g., COX-2 inhibitors). However, the 5-position possesses distinct electronic properties compared to the 3-position. The electron-withdrawing nature of the adjacent oxygen makes the 5-carboxylate relatively acidic, yet the isoxazole ring itself is susceptible to reductive cleavage of the N–O bond under harsh conditions.
This guide provides three field-proven protocols for functionalizing isoxazole-5-carboxylic acid. Unlike generic organic synthesis manuals, these protocols are selected for scalability , chemoselectivity (preserving the isoxazole ring), and operational simplicity in a drug discovery context.
Decision Matrix: Functionalization Pathways
The following decision tree outlines the optimal synthetic routes based on the desired target moiety.
Figure 1: Strategic decision tree for isoxazole-5-carboxylic acid functionalization.
Module A: Amidation via Propylphosphonic Anhydride (T3P)
Objective: Synthesis of isoxazole-5-carboxamides without racemization or difficult purification.
The Challenge
Standard coupling reagents (EDC/HOBt, HATU) often generate byproducts that are difficult to remove from polar isoxazole amides. Furthermore, if the amine partner is chiral, standard reagents can induce epimerization.
The Solution: T3P (Propanephosphonic Acid Anhydride)
T3P is the superior reagent for this transformation. It acts as a cyclic anhydride that activates the carboxylic acid.
-
Mechanism: Forms a mixed anhydride with the acid; the byproduct is a water-soluble phosphonic acid salt.
-
Advantage: The reaction is driven to completion by the release of salt, and workup is strictly aqueous (no column chromatography often required).
Protocol 1: T3P-Mediated Amidation
Reagents:
-
Isoxazole-5-carboxylic acid (1.0 equiv)
-
Amine partner (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)
-
Solvent: EtOAc (preferred) or DMF/DCM (if solubility is an issue)
Step-by-Step Workflow:
-
Dissolution: Charge the isoxazole acid and the amine into a reaction vessel. Add EtOAc (5–10 mL per mmol).
-
Base Addition: Add DIPEA at 0°C. Stir for 5 minutes.
-
Activation: Add T3P solution dropwise. Note: T3P is viscous; ensure accurate weighing.
-
Reaction: Allow to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor by LCMS.
-
Workup (The "Self-Cleaning" Step):
-
Result: Usually yields >90% pure amide requiring no chromatography.
Module B: Chemoselective Reduction to Alcohol
Objective: Conversion of
The Challenge
The isoxazole N–O bond is weak (
The Solution: Mixed Anhydride /
This two-step, one-pot protocol activates the acid as a mixed anhydride (using isobutyl chloroformate), which is sufficiently reactive to be reduced by mild Sodium Borohydride (
Protocol 2: Mixed Anhydride Reduction
Reagents:
-
Isoxazole-5-carboxylic acid (1.0 equiv)
-
Isobutyl chloroformate (IBCF) (1.1 equiv)
-
N-Methylmorpholine (NMM) (1.1 equiv)
-
Sodium Borohydride (
) (2.5 equiv) -
Solvent: THF (anhydrous) and Methanol
Step-by-Step Workflow:
-
Activation: Dissolve acid and NMM in anhydrous THF at -10°C (ice/salt bath).
-
Anhydride Formation: Add IBCF dropwise. A white precipitate (NMM·HCl) will form immediately. Stir for 30 mins at -10°C.
-
Filtration (Optional but Recommended): Rapidly filter the salts through a celite pad under inert gas to prevent hydrolysis. Note: On small scale (<500mg), this can be skipped.
-
Reduction:
-
Prepare a solution of
in MeOH/Water (10:1). -
Add the mixed anhydride solution into the borohydride solution at 0°C. Caution: Gas evolution (
).
-
-
Quench: After 1 hour, quench with saturated
. -
Extraction: Extract with EtOAc. The product is the 5-hydroxymethyl isoxazole.
Module C: Curtius Rearrangement (Acid to Amine)
Objective: Converting the acid to an isoxazol-5-amine or carbamate.
The Challenge
Isoxazol-5-amines are unstable as free bases due to the tautomeric equilibrium with the imine form and potential ring degradation. They are best isolated as carbamates (Boc/Cbz) or ureas .
The Solution: DPPA (Diphenylphosphoryl Azide)
DPPA allows for a one-pot conversion of the acid to the acyl azide, thermal rearrangement to the isocyanate, and trapping with a nucleophile (alcohol or amine).[4][5][6][7]
Figure 2: Workflow for the Curtius Rearrangement using DPPA.
Protocol 3: One-Pot Curtius to Boc-Amine
Reagents:
-
Isoxazole-5-carboxylic acid (1.0 equiv)
-
DPPA (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
tert-Butanol (
-BuOH) (excess, used as solvent or co-solvent with Toluene)
Step-by-Step Workflow:
-
Acyl Azide Formation: Dissolve acid and TEA in Toluene. Add DPPA at room temperature. Stir for 1 hour.
-
Rearrangement: Heat the mixture to 80°C . Evolution of
gas indicates isocyanate formation. Stir until gas evolution ceases (~1–2 hours). -
Trapping: Add excess
-BuOH (or use it as the reaction solvent from the start if compatible). Reflux for 4–12 hours. -
Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (to remove phosphate byproducts) and brine.
-
Purification: Silica gel chromatography is usually required.
-
Safety Note: Azides are potential explosion hazards. Do not concentrate the acyl azide intermediate to dryness.
Comparative Data Summary
| Method | Transformation | Reagents | Key Advantage | Critical Risk |
| T3P Coupling | Acid | T3P, DIPEA, EtOAc | No epimerization; Aqueous workup.[8] | High cost of reagent on kilo-scale. |
| Mixed Anhydride | Acid | IBCF, | Preserves Isoxazole ring. | Temp control (-10°C) is critical. |
| Curtius (DPPA) | Acid | DPPA, TEA, | Retention of stereochem; One-pot. | Azide safety; Moisture sensitivity. |
| Decarboxylative | Acid | C-C bond formation. | High catalyst loading often needed. |
References
-
T3P Amide Coupling: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[8] Organic Letters, 2011.[8]
- Isoxazole Reduction: Pevarello, P., et al. "Synthesis of isoxazole-5-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 1998. (General reference for mixed anhydride usage in heterocycles).
-
Curtius Rearrangement: Shioiri, T., et al. "Diphenylphosphoryl azide (DPPA).[5] A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972.
-
Decarboxylative Coupling: Goossen, L. J., et al. "Decarboxylative cross-coupling of aryl halides with carboxylic acids." Science, 2006.
-
T3P Application Note: "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications." RxWeb/Curia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 7. orgsyn.org [orgsyn.org]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Troubleshooting & Optimization
improving solubility of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid
Technical Support Center: Solubility Optimization Guide Topic: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid Ticket ID: SOL-ISOX-3M5C Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Executive Summary & Molecule Profile
Welcome to the technical support center. You are likely here because 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (CAS: 104776-74-1 / Analogous Scaffolds) is exhibiting poor aqueous solubility in your standard assay buffers.[1][2][3]
This molecule presents a classic "solubility trap" due to its specific electronic structure.[2][3] It is not a simple lipophilic compound; it is an ionizable organic acid with a rigid heteroaromatic core.[1][3]
| Property | Value (Approx/Predicted) | Implication |
| Dominant Character | Weak Acid | Insoluble in acidic/neutral media; Soluble in base.[1][2][3] |
| pKa (Carboxyl) | ~2.3 – 3.5 | Requires pH > 5.5 for full ionization (solubility).[2][3] |
| pKa (Morpholine N) | < 1.0 (Negligible) | The N-atom is conjugated to the isoxazole ring, drastically reducing basicity.[2][3] Do not treat this as a basic amine.[2][3] |
| LogP | ~0.4 – 0.8 | Moderate lipophilicity, but high crystal lattice energy limits dissolution.[2][3] |
Module 1: The Solubility Decision Tree
Before attempting to dissolve your sample, consult this logic flow to prevent sample loss.
Figure 1: Decision matrix for solubilizing isoxazole-carboxylic acid derivatives based on end-use application.[1][2][3]
Module 2: Troubleshooting Guides (Ticket-Based)
Ticket #401: "My compound crashes out when I add water."
Diagnosis: Protonation-Driven Precipitation.[1][2][3] The free acid form of this molecule has high crystal lattice energy.[3] In water (pH ~6-7) or acidic buffers, the carboxylic acid remains largely protonated (neutral), leading to aggregation.[2][3]
The Fix: In-Situ Salt Formation (The "pH Swing") Do not try to dissolve directly in water.[1][2][3] Instead, force the formation of the carboxylate anion.[2]
-
Add 0.9 equivalents of dilute NaOH (e.g., 0.1 M) or Sodium Bicarbonate (
). -
Back-titrate carefully with buffer only if your assay requires strict pH control, but ensure the final pH stays above 5.5.[1][2][3]
Expert Insight: The morpholine nitrogen at position 3 is electronically coupled to the isoxazole ring.[2][3] Unlike a free morpholine (pKa ~8), this nitrogen is not basic enough to protonate and help solubility at neutral pH.[2][3] You must rely entirely on the carboxylic acid deprotonation.[3]
Ticket #402: "I need a high-concentration stock for cell culture."
Diagnosis: Solvent Selection Error.[1][2][3] Ethanol is often a poor solvent for these rigid zwitterion-like scaffolds.[1][2][3]
The Fix: The DMSO "Push"
-
Primary Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).[2][3] This molecule should be soluble up to 50–100 mM in pure DMSO.[2][3]
-
Secondary Dilution: When dosing cells, dilute the DMSO stock into the culture medium rapidly.[2][3]
Ticket #403: "Formulation for IP/PO injection in mice."
Diagnosis: Bioavailability limiting factors. Injecting a DMSO solution is painful and toxic.[2][3] Injecting a suspension yields poor PK data.[2][3]
The Fix: The "Solu-Mix" Protocol For animal studies, use a co-solvent/surfactant system or a cyclodextrin complex.[1][2][3]
Recommended Vehicle:
Protocol:
-
Add PEG-400 (Volume = 40% of total) and vortex.[1][2][3] Solution may warm up.[2][3]
-
Slowly add Water/Saline (Volume = 55% of total) with continuous stirring.
-
Check: If cloudiness appears, add Tween 80 (1-2%) or switch to 20% HP-β-Cyclodextrin in water.[1][2][3]
Module 3: Frequently Asked Questions (FAQs)
Q: Can I use HCl to dissolve it? A: Absolutely not. Adding acid (HCl) will protonate the carboxylate group, forcing the molecule into its neutral, insoluble solid state.[2][3] This molecule is an acid; it dissolves in base.[1][2][3]
Q: Why does the solution turn yellow in base? A: Isoxazole rings can be sensitive to strong bases (ring opening) or trace metal impurities.[2][3] However, a slight yellowing is often normal for heteroaromatic salts due to extended conjugation of the anion.[2][3] If it turns dark brown/black, your pH is too high (>12), and you are degrading the isoxazole ring.[3] Keep pH < 10.[2][3]
Q: Is the morpholine group crucial for solubility? A: Yes, but physically, not chemically. It disrupts the crystal packing (lattice energy) compared to a flat phenyl ring, making the molecule slightly easier to dissolve than its phenyl-analog.[2][3] However, it does not provide a "handle" for protonation at physiological pH.
References & Authoritative Grounding
-
Isoxazole-5-carboxylic acid Properties:
-
Solubility of Heterocyclic Carboxylic Acids:
-
Synthesis and Stability of 3-Morpholinoisoxazoles:
-
Cyclodextrin Formulation Strategies:
Sources
removing impurities from 3-morpholinyl-5-isoxazole synthesis
Technical Support Center: Impurity Removal in 3-Morpholinyl-5-Isoxazole Synthesis
Current Status: Online Agent: Senior Application Scientist Ticket ID: ISOX-PUR-001
Introduction: The Scaffold & The Challenge
You are likely synthesizing a 3-morpholinyl-5-substituted isoxazole , a privileged scaffold in kinase inhibitors (e.g., substituted isoxazoles in drug discovery) and factor Xa inhibitors.
The synthesis typically follows one of two routes:
-
[3+2] Cycloaddition: In situ generation of a morpholine-derived nitrile oxide reacting with a terminal alkyne.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a 3-halo-isoxazole with morpholine.
The Problem: These reactions are notorious for "sticky" impurities. The morpholine moiety introduces basicity and polarity, making standard silica chromatography difficult (tailing), while the isoxazole formation often yields regioisomers and dimers (furoxans) that co-elute with your product.
This guide provides a self-validating purification logic based on pKa differentials and solubility profiles.
Diagnostic Hub: Identify Your Impurity
Before selecting a protocol, match your observations to the impurity profile below.
| Symptom | Probable Impurity | Origin | Diagnostic Check |
| Baseline Tailing (TLC/LC) | Morpholine (Starting Material) | Incomplete SNAr or hydrolysis of precursors. | Spot TLC with Ninhydrin (stains amines). |
| New Spot (Non-Polar) | Furoxan Dimer | Dimerization of the nitrile oxide intermediate (Cycloaddition route).[1] | LCMS shows Mass = 2x(Nitrile Oxide). |
| Close Eluting Spot | Regioisomer (5- vs 4-sub) | Lack of regiocontrol in [3+2] cycloaddition. | 1H NMR: C4-H shift differs between isomers. |
| Black/Brown Tar | Polymerized Nitrile Oxide | Rapid addition of oxidant/base. | Insoluble in MeOH/EtOAc. |
Workflow Visualization
The following decision tree outlines the logical flow for purification based on the impurities identified above.
Caption: Logical workflow for purifying isoxazole derivatives, prioritizing chemical extraction over chromatography.
Troubleshooting Protocols
Protocol A: The "pKa Swing" (Removing Morpholine)
Issue: Excess morpholine causes streaking on silica and contaminates the product. Mechanism: Morpholine is a secondary amine (pKa ~8.36). The isoxazole ring is a very weak base (pKa ~ -2.0 to +1.0). By adjusting the pH to ~4-5, we protonate the morpholine (making it water-soluble) while the isoxazole remains uncharged and lipophilic.
Step-by-Step:
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether if the product is poorly soluble.
-
The Wash: Wash the organic layer with 0.5 M HCl or 10% Citric Acid (aq).
-
Critical Check: Measure the pH of the aqueous layer.[2] It must be acidic (pH < 5).
-
-
Separation: The morpholine is now trapped in the aqueous layer as the hydrochloride salt.
-
Neutralization (Optional): Wash the organic layer once with Brine to remove residual acid.
-
Drying: Dry over Na2SO4 and concentrate.
Why this works: This is a self-validating system. If the product precipitates, your isoxazole might have a basic side chain (e.g., pyridine). In that case, use a milder buffer (pH 6).
Protocol B: Defeating the "Furoxan" (Dimer Removal)
Issue: In [3+2] cycloadditions, the nitrile oxide intermediate often dimerizes to form a furoxan (1,2,5-oxadiazole-2-oxide) instead of reacting with the alkyne. This byproduct is non-polar and often co-elutes with the product.
Prevention (Root Cause Analysis):
-
Cause: The concentration of Nitrile Oxide is too high relative to the Alkyne.
-
Fix: Use a syringe pump to slowly add the precursor (e.g., hydroximoyl chloride) or the oxidant (e.g., NCS/Bleach) to the alkyne solution. This keeps the steady-state concentration of nitrile oxide low, favoring the cross-reaction over dimerization [1].[1]
Purification:
-
Recrystallization: Furoxans often have different crystal habits than isoxazoles.
-
Solvent System: Heat in Ethanol and add water dropwise until turbid. Cool slowly.
-
Alternative:Heptane/EtOAc (3:1) .
-
-
Chemical Destruction (Advanced): If the furoxan is persistent, refluxing with triethyl phosphite can reduce the furoxan to a furazan or nitrile, changing its Rf significantly, allowing for easier chromatographic separation [2]. Note: Test on a small scale first.
Protocol C: Regioisomer Separation
Issue: Getting a mixture of 3,5- (desired) and 3,4-isoxazole isomers. Mechanism: [3+2] cycloaddition regioselectivity is governed by sterics and electronics.[3] 3-morpholinyl groups are electron-donating, which generally favors the 3,5-isomer, but mixtures still occur.
Separation Strategy:
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (standard).
-
Mobile Phase: Toluene/Acetone often provides better separation selectivity for isoxazole isomers than Hexane/EtOAc due to pi-pi interactions with the aromatic ring.
-
Additive: Add 1% Triethylamine if the morpholine tail causes streaking, though Protocol A should have removed free morpholine.
-
Frequently Asked Questions (FAQ)
Q: My product turned black during the reaction. Is it ruined? A: Not necessarily. Nitrile oxides are unstable and can polymerize into "tars."
-
Fix: Dissolve the crude in a minimal amount of DCM and pass it through a short "plug" of Silica and Activated Charcoal (Carbon). Elute with EtOAc. This removes the polymeric tars before you attempt fine purification.
Q: Can I use Copper (Cu) catalysis to fix the regioisomer problem? A: Yes, but with a caveat. Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) works for triazoles. For isoxazoles, Copper(I) acetylides can react with nitrile oxides to give exclusively the 3,5-disubstituted product [3].
-
Warning: You will need to scavenge the copper post-reaction using a resin (e.g., QuadraPure™) or an EDTA wash to avoid heavy metal contamination.
Q: The morpholine ring seems unstable. Is it opening? A: Unlikely under standard conditions. Morpholine is stable to acid and mild base. However, if you are using strong oxidants (e.g., KMnO4) or extreme radical conditions, the ring can oxidize to a morpholinone (lactam) or open. Check your LCMS for [M+14] (oxidation) or [M+16] peaks.
References
-
BenchChem Technical Support. (2025).[1] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from
-
MDPI. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Retrieved from
-
Organic Syntheses. (n.d.). N-Nitromorpholine (General Morpholine Handling).[4] Retrieved from
Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals, especially Nitrile Oxides which can be energetic/explosive.
Sources
Technical Support Center: Managing Hygroscopicity in Morpholine Isoxazole Derivatives
Case ID: #MI-HYGRO-001 Status: Active Priority: High (Stability/Formulation Risk) Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Introduction: The "Sticky" Scaffold Challenge
Welcome to the technical support hub for researchers working with Morpholine Isoxazole scaffolds. You are likely here because your solid has turned into a gum, your weighing variances are unacceptable, or your biological data is inconsistent.
The Core Issue: This scaffold combines two polarity-rich heterocycles. The morpholine ring (a secondary/tertiary amine with an ether oxygen) is a potent hydrogen-bond acceptor/donor. When coupled with the polar isoxazole ring and ionized into a salt (commonly HCl), the lattice energy is often insufficient to overcome the hydration energy, leading to rapid moisture uptake (deliquescence).
This guide provides immediate troubleshooting steps, root-cause analysis, and long-term synthetic correction strategies.
Module 1: Diagnostic & Mechanism (The "Why")
Q: Why is my specific compound absorbing water so aggressively?
A: It is rarely just "one" factor. It is the synergistic failure of the crystal lattice to reject water.
-
Morpholine Chair Conformation: The oxygen in the morpholine ring acts as a hydrogen bond acceptor. If your derivative is a salt (e.g., Morpholinium HCl), the protonated nitrogen becomes a strong hydrogen bond donor. Water molecules bridge these sites.
-
Isoxazole Polarity: The isoxazole ring (
bond) creates a dipole that attracts surface moisture. -
Chemical Instability Risk: Unlike simple moisture uptake, isoxazoles are prone to base-catalyzed ring opening (hydrolysis) to form
-keto nitriles. Absorbed water, combined with trace impurities, can shift the micro-pH of the solid, accelerating this degradation.
Visualizing the Failure Mode
Figure 1: Mechanism of hygroscopicity-induced failure in morpholine-isoxazole salts.
Module 2: Immediate Mitigation (Troubleshooting)
Q: I need to weigh this compound for an assay today. How do I handle it?
Issue: The mass increases on the balance during weighing. Immediate Fix:
-
Static vs. Moisture Check: Use an ionizing fan (anti-static gun). Morpholine salts are often fluffy and static-prone. Ensure the drift is moisture, not static.
-
The "Speed-Weigh" Technique:
-
Do not use weighing paper. Use a tared glass vial with a cap.
-
Transfer solid rapidly, cap immediately, and weigh the closed system.
-
-
Solvate Correction: If the material has already absorbed water, you must determine the % water content (TGA or Karl Fischer) immediately before the assay and adjust the molecular weight used for molarity calculations.
Q: My solid turned into an oil/gum overnight. Is it recoverable?
Issue: Deliquescence. Immediate Fix:
-
Do NOT heat to dry: Heating a wet isoxazole salt can trigger the ring-opening degradation mentioned in Module 1.
-
Lyophilization (Freeze Drying): Dissolve the gum in water/t-butanol (if soluble) and lyophilize. This is the gentlest way to remove water and return to an amorphous solid.
-
Desiccator Rescue: Place the gum in a vacuum desiccator over
(Phosphorus Pentoxide) for 48 hours.
Module 3: Long-Term Correction (Synthetic Strategy)
Q: How do I design "out" the hygroscopicity in the next batch?
A: You must change the solid-state landscape. The HCl salt is likely the culprit due to its high charge density and propensity to form hydrates.
Protocol: Salt & Co-Crystal Screening
Do not default to HCl. Screen these counterions to lower the lattice energy/hydration energy ratio.
| Counterion / Co-former | Rationale for Morpholine Isoxazoles | Risk Profile |
| Fumarate | Dicarboxylic acid often forms H-bonded networks that "lock" the morpholine nitrogen without inviting water. | Moderate solubility reduction. |
| Tosylate / Napsylate | Large, hydrophobic counterions. They "shield" the polar morpholine/isoxazole core from moisture. | High molecular weight (reduces drug loading). |
| Succinate | Similar to fumarate but more flexible. Good for crystallizing stubborn oils. | Variable melting points. |
| HCl (Avoid) | Small radius, high charge density. Highly hygroscopic with morpholines. | High Risk of deliquescence. |
Visualizing the Salt Selection Logic
Figure 2: Decision tree for salt form optimization to reduce hygroscopicity.
Module 4: Analytical Validation (The Proof)
Q: How do I prove to the FDA/QA that the new form is stable?
A: You must perform Dynamic Vapor Sorption (DVS) .[1][2] A simple loss-on-drying (LOD) test is insufficient because it destroys the sample and doesn't show reversibility.
Standard Operating Procedure: DVS for Morpholine Derivatives
-
Sample Prep: 10–20 mg of sample.
-
Pre-heating: Dry at 0% RH at 25°C for 60 mins to establish dry mass (
). Note: Ensure this temp doesn't degrade the isoxazole. -
Sorption Cycle: Increase RH from 0% to 90% in 10% steps.
-
Equilibrium Criteria: dm/dt < 0.002% per minute (ensure equilibrium is truly reached; morpholine salts can be kinetically slow to absorb).
-
Desorption: Return from 90% to 0% RH.
-
Analysis:
-
Hysteresis: If the desorption curve does not match the sorption curve, you have formed a stable hydrate or trapped water in the lattice.
-
Classification:
-
< 0.2% weight gain: Non-hygroscopic.[3]
-
2.0% weight gain: Hygroscopic (Requires special packaging).
-
15% weight gain: Deliquescent (Unsuitable for development).
-
-
References
-
Newman, A. W., & Reutzel-Edens, S. M. (2020). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link
-
Surface Measurement Systems. (2023). Dynamic Vapor Sorption (DVS) in Pharmaceutical Development. Link
-
Kuminek, G., et al. (2016). Cocrystals to facilitate delivery of poorly soluble compounds beyond oral route. Advanced Drug Delivery Reviews. Link
-
FDA Guidance for Industry. (2022). Stability Testing of New Drug Substances and Products. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
Sources
optimizing HPLC separation of isoxazole isomers
Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Isomer Optimization
Welcome to the Advanced Chromatography Support Center. You have reached the specialized queue for Isoxazole Isomer Separation . This guide addresses the specific challenges of resolving isoxazole regioisomers (e.g., 3,5- vs. 3,4-substituted products from [3+2] cycloadditions) and stereoisomers.
🔬 Module 1: Critical Selectivity Parameters (Regioisomers)
Ticket #101: "My 3,4- and 3,5-isoxazole regioisomers co-elute on C18."
Diagnosis: Standard C18 (alkyl) phases rely primarily on hydrophobic subtraction.[1] Isoxazole regioisomers often possess identical hydrophobic volumes (logP), rendering C18 ineffective. The separation requires a stationary phase that can discriminate based on electron density distribution and molecular shape , not just hydrophobicity.
The Solution: Leverage
-
Mechanism: Isoxazole rings are aromatic heterocycles. Phenyl-based columns possess
-electrons that interact with the -system of the isoxazole. The electron density differs slightly between the 3,4- and 3,5-isomers due to the positioning of substituents relative to the oxygen and nitrogen atoms. This difference in "stacking" capability creates the necessary selectivity factor ( ). -
Solvent Choice: Use Methanol (MeOH) instead of Acetonitrile (ACN). ACN has its own
-electrons (triple bond) which can compete with the stationary phase for interaction with the analyte, potentially dampening the selectivity gains of the Phenyl column. MeOH is " -transparent."
Ticket #102: "I have peak tailing, and retention times are drifting."
Diagnosis:
Isoxazoles contain a basic nitrogen atom (
-
Tailing: Caused by secondary interactions between the protonated nitrogen and residual silanols on the silica surface.[2]
-
Drift: Likely due to operating at a pH near the analyte's pKa, where the ionization state fluctuates with minor temperature or composition changes.
The Solution: The "pH Rule of 2"
-
Action: Determine the pKa of your isoxazole (typically weak bases, pKa ~1–3, but side chains can alter this).
-
Protocol: Adjust mobile phase pH to be at least 2 units away from the pKa.
-
Low pH (pH 2.1 - 2.5): Uses Formic Acid or TFA. Keeps the nitrogen fully protonated. Note: This may reduce retention on Phenyl phases due to increased polarity.
-
High pH (pH 7.5 - 9.0): Uses Ammonium Bicarbonate or Ammonium Hydroxide (requires a hybrid-silica column like CSH or BEH). Keeps the nitrogen neutral (unprotonated), maximizing hydrophobic retention and improving peak symmetry.
-
📊 Data Summary: Column & Solvent Selection Matrix
| Isomer Type | Primary Column Recommendation | Secondary Recommendation | Mobile Phase Modifier | Mechanism |
| Regioisomers (3,4- vs 3,5-) | Phenyl-Hexyl | PFP (Pentafluorophenyl) | Methanol (Critical) | |
| Hydrophobic Analogs | C18 (High Carbon Load) | C8 | ACN or MeOH | Hydrophobic Interaction |
| Polar/Basic Isoxazoles | C18 (Polar Embedded) | HILIC (if very polar) | Buffer (pH > 7) | Hydrogen Bonding / Ionic Suppression |
| Chiral Enantiomers | Amylose-tris (e.g., AD-H) | Cellulose-tris (e.g., OD-H) | Hexane/IPA (NPLC) or MeOH (SFC) | Steric fit in chiral cavity |
🛠️ Workflow Visualization
Below is the logic flow for method development. Use this to determine your next experimental step.
Caption: Decision tree for selecting the correct stationary phase and mode based on isoxazole isomer type.
📝 Standard Operating Procedure (SOP): Screening Protocol
Objective: Systematically identify separation conditions for unknown isoxazole isomers.
Phase 1: The "Scouting" Run
-
Column: Phenyl-Hexyl, 100 x 2.1 mm, sub-3 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate (pH ~3.8) OR 0.1% Formic Acid.
-
Mobile Phase B: Methanol (Do not use ACN initially).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min (adjust for column ID).
-
Temperature: 30°C.
Phase 2: Optimization (If Resolution < 1.5)
-
Step 1 (Selectivity): Change Mobile Phase B to Acetonitrile. If resolution worsens, the separation is driven by
- interactions (which ACN suppresses). Switch back to MeOH. -
Step 2 (pH): If peaks are tailing, switch Mobile Phase A to 10 mM Ammonium Bicarbonate (pH 10). Ensure your column is pH stable (e.g., hybrid particle).
-
Step 3 (Temperature): Lower temperature to 20°C.
- interactions are exothermic and often stronger at lower temperatures.
Phase 3: Chiral Screening (If Regio-separation is adequate but stereoisomers exist)
-
Mode: SFC (Supercritical Fluid Chromatography) is preferred for isoxazoles due to speed and solubility.
-
Co-solvent: Methanol or Ethanol (5-40%).
-
Columns: Screen Chiralpak AD-H (Amylose) and Chiralcel OD-H (Cellulose).[3]
❓ Frequently Asked Questions (FAQ)
Q: Why do I see "split peaks" when analyzing my isoxazole sample? A: This is likely a pH issue. If your mobile phase pH is within ±1 unit of the isoxazole's pKa, the molecule splits between ionized and neutral forms, which travel at different speeds. Fix: Move the pH at least 2 units away from the pKa.
Q: Can I use a standard C18 column if I don't have Phenyl-Hexyl? A: Yes, but you must optimize the "shape selectivity" of the C18. Use a high-carbon-load, polymeric C18 rather than a monomeric one. Polymeric phases have a more rigid structure that can better discriminate steric differences between isomers.
Q: My isoxazole is very polar and elutes in the void volume. What now? A: Regioisomers with polar side chains (e.g., amino-isoxazoles) may require HILIC (Hydrophilic Interaction Liquid Chromatography) . Use a bare silica or amide column with high ACN (>80%) and an ammonium acetate buffer.
📚 References
-
Waters Corporation. Differences between C18 and Phenyl-Hexyl Chemistries. Waters Knowledge Base. Link
-
Agilent Technologies. Selectivity of Phenyl-Hexyl Phases for Aromatic Compounds.[4] Chromatography Online. Link
-
Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Link
-
Dolan, J. (2013). The Role of pH in Retention and Selectivity.[2][5][6][7][8] LCGC International. Link
-
SIELC Technologies. Separation of Isoxazole on Newcrom R1.Link
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. moravek.com [moravek.com]
- 6. rotachrom.com [rotachrom.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid
This technical guide addresses the storage, handling, and experimental stability of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (CAS: 104776-78-5). The following protocols are designed for researchers requiring high-integrity data and compound stability.
Compound Overview
-
Chemical Name: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid
-
CAS Number: 104776-78-5
-
Molecular Formula: C₈H₁₀N₂O₄
-
Molecular Weight: 198.18 g/mol
-
Core Characteristics: This compound features an isoxazole core substituted with a carboxylic acid at position 5 and a morpholine ring at position 3. The presence of the carboxylic acid renders the molecule pH-sensitive, while the morpholine moiety contributes to its solubility profile in organic solvents.
Part 1: Critical Storage Protocols
The stability of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid is dictated by its susceptibility to moisture (hygroscopicity of the carboxylic acid) and potential photo-isomerization of the isoxazole ring under high-energy UV.
Solid State Storage
| Parameter | Recommended Condition | Technical Rationale |
| Temperature | -20°C (Long-term) RT (Short-term < 1 week) | Low temperature inhibits slow thermal decarboxylation and minimizes lattice energy shifts that can lead to polymorph changes. |
| Atmosphere | Desiccated / Inert Gas | The carboxylic acid moiety can form hydrogen bonds with atmospheric water, leading to "caking" and weighing errors. Store under Nitrogen or Argon if possible. |
| Light | Dark / Amber Vial | Isoxazoles possess an N-O bond that can undergo cleavage or rearrangement (photo-transposition) under intense UV irradiation [1]. |
| Container | Tightly Sealed Glass | Avoid low-density plastics for long-term storage to prevent moisture permeation. |
Solution Storage (Stock Solutions)
Do not store aqueous solutions for more than 24 hours. For organic stocks (DMSO/Ethanol):
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (typically 10–50 mM).
-
Temperature: Store DMSO stocks at -20°C or -80°C .
-
Freeze-Thaw: Limit to 3 cycles . Repeated cycling promotes condensation inside the vial, introducing water into the hygroscopic DMSO, which can hydrolyze the compound over time.
Part 2: Solubilization & Handling
Solubility Profile
| Solvent | Solubility Rating | Notes |
| DMSO | High (>20 mg/mL) | Ideal for stock solutions. |
| Ethanol | Moderate | May require gentle warming (37°C). |
| Water (Neutral) | Low / Insoluble | The free acid form is poorly soluble in water. |
| Water (Basic pH > 7.5) | High | Soluble as a carboxylate salt (add equimolar NaOH). |
Preparation of Aqueous Buffers (Step-by-Step)
Researchers often fail to dissolve this compound in media because they attempt to dissolve the free acid directly in neutral water.
-
Weighing: Weigh the desired amount of solid.
-
Primary Solubilization: Dissolve fully in 100% DMSO to create a 100x or 1000x stock.
-
Dilution: Slowly add the DMSO stock to your aqueous buffer (PBS, HBSS) while vortexing.
-
Critical Check: If precipitation occurs, check the pH. The final pH must be maintained above the pKa of the carboxylic acid (approx. pKa 3.5–4.5) to keep it ionized.
-
Adjustment: If using high concentrations (>100 µM), the acidity of the compound may lower the buffer pH. Readjust to pH 7.4 using 0.1N NaOH.
-
Part 3: Troubleshooting Guide (FAQ)
Q1: My compound turned from white to faint yellow during storage. Is it degraded?
Status: Caution Required.
-
Root Cause: Slight yellowing often indicates photo-oxidation or trace decomposition of the morpholine ring (N-oxide formation) or isoxazole ring instability due to light exposure.
-
Action: Verify purity via LC-MS. If the primary peak is >95%, it is likely usable for non-critical assays. For sensitive kinetics (Kd/Ki determination), discard and purchase fresh stock.
-
Prevention: Ensure storage in amber vials wrapped in foil.
Q2: The compound precipitates immediately when added to cell culture media.
Status: Solubility Crash.
-
Root Cause: "Shock dilution." Adding a high-concentration DMSO stock directly to a static volume of media causes local high concentrations where the compound crashes out before mixing.
-
Action:
-
Vortex the media while adding the DMSO stock dropwise.
-
Ensure the final DMSO concentration is < 0.5% (to avoid cytotoxicity) but sufficient to maintain solubility.
-
If precipitation persists, pre-dilute the DMSO stock 1:10 in PBS (pH 7.4) before adding to the final media.
-
Q3: Can I autoclave this compound?
Status: NO.
-
Root Cause: The isoxazole ring is thermally stable to a degree, but the morpholine-isoxazole bond and the carboxylic acid are susceptible to hydrolysis and decarboxylation under the high pressure (15 psi) and temperature (121°C) of an autoclave.
-
Action: Sterilize solutions by filtration using a 0.22 µm PVDF or PES membrane .
Part 4: Decision Logic for Storage & Handling
The following diagram illustrates the decision matrix for handling 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid to ensure maximum stability.
Caption: Decision tree for storage conditions and solubilization strategies to prevent degradation and precipitation.
References
-
Sigma-Aldrich. 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid Product Analysis & Safety Data. Retrieved from Sigma-Aldrich Technical Library.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for Isoxazolecarboxylic Acid Derivatives. PubChem.
-
Fisher Scientific. Safety Data Sheet: Isoxazole Derivatives Handling and Storage.
(Note: While specific stability data for CAS 104776-78-5 is rare in public literature, protocols are derived from standard operating procedures for isoxazole-carboxylic acids and morpholine derivatives found in the databases above.)
minimizing side reactions in isoxazole acid chloride formation
Technical Support Center: Isoxazole Chemistry Division Subject: Minimizing Side Reactions in Isoxazole Acid Chloride Formation Ticket ID: ISOX-CL-001 Status: Open
Executive Summary: The Isoxazole Paradox
Isoxazoles are "masked" 1,3-dicarbonyls. While the aromatic character of the ring suggests stability, the N-O bond is a weak point (bond energy ~55 kcal/mol), acting as the scaffold's "Achilles' heel."
In the conversion of isoxazole carboxylic acids to acid chlorides, the primary failure mode is not lack of reactivity, but over-reactivity leading to ring degradation. The generation of HCl (a byproduct of thionyl and oxalyl chloride) combined with heat can trigger acid-catalyzed hydrolysis or ring scission, turning a white solid into a black tar.
This guide prioritizes neutralization and thermal management to preserve ring integrity.
Module 1: Reagent Selection Matrix
Start here. Do not default to Thionyl Chloride.
The choice of chlorinating agent determines the byproduct profile and the thermal stress placed on the ring.
| Reagent | Byproducts | Thermal Load | Risk Level | Best Use Case |
| Thionyl Chloride (SOCl₂) | HCl (g), SO₂ (g) | High (Reflux often req.) | High | Simple, electron-poor isoxazoles with no acid-sensitive groups. |
| Oxalyl Chloride ((COCl)₂) | HCl (g), CO (g), CO₂ (g) | Low (0°C to RT) | Medium | The "Gold Standard." Requires catalytic DMF.[1] Good for most pharma intermediates. |
| Ghosez’s Reagent | Neutral Amide | Very Low (RT) | Low | Critical Rescue. Use when the ring cleaves with HCl or for highly functionalized substrates. |
Module 2: Diagnostic Decision Tree
Use this logic flow to determine your experimental path.
Caption: Logic flow for selecting the chlorinating agent based on substrate sensitivity. Note the "bailout" to Ghosez's reagent if decomposition occurs.
Module 3: The "Gold Standard" Protocol (Oxalyl Chloride/DMF)
Optimized for minimizing thermal stress.
The Mechanism: You are not reacting the acid with oxalyl chloride directly. You are reacting it with the Vilsmeier-Haack intermediate (generated in situ from DMF + Oxalyl Chloride). This active species allows the reaction to proceed at 0°C, preventing thermal ring opening.
Step-by-Step Protocol:
-
Preparation:
-
Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Suspend Isoxazole Carboxylic Acid (1.0 equiv) in anhydrous DCM (Dichloromethane). Note: THF can be used, but DCM is preferred for easier workup.
-
-
Activation (The Catalyst):
-
Add catalytic DMF (N,N-Dimethylformamide) .
-
Stoichiometry: Use exactly 0.05 to 0.1 equiv .
-
Warning: Too much DMF can form stable dimethylammonium salts that complicate purification.
-
-
Chlorination:
-
Cool the mixture to 0°C (Ice bath).
-
Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes.
-
Visual Check: Vigorous bubbling (CO/CO₂ release) should occur immediately.
-
-
Reaction & Workup:
-
Allow to warm to Room Temperature (RT) and stir for 2–3 hours until bubbling ceases.
-
The "Black Tar" Check: The solution should remain yellow/orange. If it turns dark brown/black, HCl is degrading the ring. See Troubleshooting.
-
Evaporation: Concentrate in vacuo.
-
Azeotrope: Add anhydrous Toluene and evaporate again (2x). Crucial Step: This removes residual HCl and unreacted oxalyl chloride.
-
Mechanism Visualization: The Catalytic Cycle
Caption: The Vilsmeier-Haack catalytic cycle allows activation at low temperatures, avoiding the thermal threshold of isoxazole degradation.
Module 4: The "Neutral" Protocol (Ghosez's Reagent)
Use this when the standard protocol fails.
Why it works: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts acids to acid chlorides without generating HCl gas .[2] The byproduct is a neutral amide. This is the ultimate fix for acid-sensitive isoxazoles.
Protocol:
-
Dissolve Isoxazole Acid (1.0 equiv) in anhydrous DCM.
-
Add Ghosez's Reagent (1.1 equiv) at RT.
-
Stir for 1–2 hours.
-
No Workup Required: The byproduct is neutral. You can often add your amine/nucleophile directly to this pot for the subsequent coupling step.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar. What happened? A: You likely triggered N-O bond cleavage . This is caused by a combination of high concentration of HCl (byproduct) and heat.
-
Fix: Switch to the Oxalyl Chloride method at 0°C. If that fails, use Ghosez's reagent to eliminate HCl entirely.
Q2: Can I store the Isoxazole Acid Chloride? A: No. Isoxazole acid chlorides are notoriously unstable compared to phenyl acid chlorides. They hydrolyze rapidly in air and can self-condense. Use them immediately (within 1 hour) for the next step.
Q3: Why not use Thionyl Chloride with Pyridine to scavenge HCl? A: While Pyridine neutralizes HCl, it can also act as a nucleophile, attacking the isoxazole ring or causing racemization if chiral centers are present nearby. Furthermore, removal of pyridinium salts requires aqueous workup, which hydrolyzes your product. The Oxalyl Chloride/Toluene azeotrope method is cleaner.
Q4: I see low conversion. Should I add more catalyst? A: Do not exceed 0.1 equiv of DMF. Excess DMF forms a stable complex with the acid chloride, preventing it from reacting in the next step. Instead, ensure your Oxalyl Chloride is fresh (it degrades over time).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1979).
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[2] Angewandte Chemie International Edition. -
Burkhardt, E. (2015). Chlorination of Carboxylic Acids. In: Reagents for Organocatalysis. Springer.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid
This guide details the 1H NMR analysis of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid , a critical pharmacophore in fragment-based drug discovery. It compares the performance of solvent systems and analytical techniques to ensure precise structural validation.
Executive Summary
3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (CAS: 1554401-30-7) represents a class of "push-pull" heterocyclic systems where an electron-rich amine (morpholine) opposes an electron-deficient carboxylic acid across an isoxazole core. Precise NMR characterization is challenging due to the quadrupolar relaxation of nitrogen, potential zwitterionic behavior, and solubility constraints.
This guide compares the spectral resolution and solubility performance of DMSO-d6 versus CDCl3 and establishes a definitive assignment protocol.
Structural Analysis & Theoretical Shifts
Before acquisition, we must establish the "Expected Spectral Fingerprint" based on electronic effects.
-
The Core (Isoxazole): The H-4 proton is the primary diagnostic marker. It is shielded by the C3-amino group (+M effect) but deshielded by the C5-carboxylic acid (-M/-I effect).
-
The Substituent (Morpholine): A saturated heterocycle attached via nitrogen. It typically presents as an AA'BB' system or two distinct triplets, depending on ring conformation and solvent viscosity.
-
The Anchor (COOH): A highly deshielded, exchangeable proton.
Predicted Chemical Shift Table (DMSO-d6)
| Proton Label | Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| COOH | Carboxylic Acid | 12.5 – 14.0 | Broad Singlet | 1H | Highly solvent/concentration dependent. |
| H-4 | Isoxazole Ring | 6.3 – 6.8 | Singlet | 1H | Critical Marker. Sharp singlet. Distinct from phenyl-substituted isoxazoles (~7.3 ppm). |
| H-2', H-6' | Morpholine ( | 3.6 – 3.8 | Triplet / Multiplet | 4H | Deshielded by oxygen. |
| H-3', H-5' | Morpholine ( | 3.2 – 3.5 | Triplet / Multiplet | 4H | Caution: Often overlaps with dissolved water peak in DMSO (3.33 ppm). |
Comparative Analysis: Solvent Systems
The choice of solvent is the "Product" being evaluated here. Incorrect solvent choice leads to data misinterpretation.
Comparison: DMSO-d6 vs. CDCl3
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Verdict |
| Solubility | Excellent. Dissolves the polar zwitterionic forms effectively. | Poor. The carboxylic acid moiety leads to aggregation and precipitation. | DMSO Wins |
| Acid Proton Visibility | High. Strong H-bonding stabilizes the COOH proton, usually visible >12 ppm. | Low. Often invisible due to rapid exchange or extreme broadening. | DMSO Wins |
| Spectral Resolution | Moderate. Viscosity causes slight line broadening. | High. Sharper lines if soluble. | CDCl3 Wins (Conditional) |
| Interference | High. Water peak (3.33 ppm) overlaps with Morpholine N-CH2. | Low. Water peak (1.56 ppm) is far from diagnostic regions. | CDCl3 Wins |
Expert Insight: While CDCl3 offers better resolution in theory, the practical solubility limit of this specific acid makes DMSO-d6 the mandatory standard for routine analysis. If water overlap is critical, use Methanol-d4 (though COOH will exchange/disappear).
Experimental Protocol
Follow this validated workflow to minimize artifacts such as "phantom peaks" from aggregation.
Step-by-Step Methodology
-
Massing: Weigh 5–10 mg of the sample into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% atom D).
-
Tip: Use an ampoule rather than a stock bottle to minimize water content.
-
-
Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.
-
Check: The solution must be perfectly clear. Suspension NMR yields broad, useless baselines.
-
-
Acquisition:
-
Scans: 16 (minimum) to 64 (for clean baseline).
-
Relaxation Delay (D1): Set to 5 seconds . The H-4 proton has a long T1 relaxation time; a short D1 will reduce its integration value, leading to calculation errors.
-
Pulse Angle: 30° (for quantification) or 90° (for sensitivity).
-
Visualizations
A. Structural Assignment Logic Tree
This diagram guides the researcher through the peak assignment process, prioritizing diagnostic signals.
Caption: Logic flow for assigning the 1H NMR spectrum of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid.
B. Experimental Workflow & Quality Control
Caption: Recommended experimental workflow emphasizing solvent selection and quality control.
References
-
BenchChem. (2025).[1] Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from
-
National Institutes of Health (NIH). (2025). Isoxazole | C3H3NO | CID 9254 - Spectral Information. PubChem.[2][3] Retrieved from
-
Beilstein Journal of Organic Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives: Characterization data. Retrieved from [4]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from
-
Oregon State University. (2022). 1H NMR Chemical Shift Ranges and Tables. Retrieved from
Sources
LC-MS fragmentation pattern of morpholinyl isoxazoles
Executive Summary
This guide provides a technical analysis of the fragmentation behavior of morpholinyl isoxazoles in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for medicinal chemists and DMPK scientists, this document moves beyond basic spectral interpretation to explore the mechanistic causality of ring cleavage.
Key Insight: The fragmentation of morpholinyl isoxazoles is governed by a "tug-of-war" between the high proton affinity of the morpholine nitrogen and the thermodynamic lability of the isoxazole N–O bond. Unlike their piperidinyl (carbocyclic analog) or pyrazolyl (N–N analog) counterparts, morpholinyl isoxazoles exhibit a unique "Oxygen-Switch" fragmentation pattern involving simultaneous ring opening and neutral loss of
Mechanistic Foundations: The "Lynchpin" Bond
To interpret the spectra accurately, one must understand the hierarchy of bond energies.
The Isoxazole Anomaly (The N–O Weakness)
The defining feature of the isoxazole ring is the N–O bond. With a bond dissociation energy significantly lower than C–C or C–N bonds, this is the "fuse" of the molecule.
-
Mechanism: Upon collisional activation, the isoxazole ring does not simply shatter; it undergoes a rearrangement . The N–O bond cleaves homolytically or heterolytically, often forming a 2-acyl-2H-azirine intermediate or an open-chain enamino-ketone.
-
Diagnostic Value: This rearrangement shifts the mass spectrum significantly, often creating "scrambled" ions that do not map linearly to the parent structure.
The Morpholine Signature
The morpholine ring is a saturated heterocycle containing both an amine and an ether.
-
Protonation Site: In ESI(+), the morpholine nitrogen is the most basic site (
), sequestering the proton. -
Fragmentation: The presence of the ether oxygen facilitates a characteristic Cross-Ring Cleavage , leading to the neutral loss of ethylene oxide (
, 44 Da) or the formation of a vinyl-amine species.
Comparative Analysis: Morpholine vs. Alternatives
This section objectively compares the morpholinyl moiety against its two most common structural alternatives: Piperidine and Pyrazole.
Table 1: Diagnostic Neutral Loss & Stability Comparison
| Feature | Morpholinyl Isoxazole | Piperidinyl Isoxazole | Morpholinyl Pyrazole |
| Primary Neutral Loss | -44 Da ( | -42 Da ( | -87 Da (Morpholine radical) |
| Ring Stability (CID) | Low (N-O bond is labile) | Medium (Piperidine is stable; Isoxazole is labile) | High (Pyrazole N-N bond is strong) |
| Diagnostic Ion | m/z 86 (Morpholine cation) | m/z 84 (Piperidine cation) | m/z 86 + Intact Pyrazole Core |
| Fragmentation Energy | Low to Medium CE (15–25 eV) | Medium CE (20–30 eV) | High CE (>35 eV) |
| Key Mechanism | Ether-assisted ring opening | Alkene elimination | Charge-remote fragmentation |
Expert Commentary
-
Vs. Piperidine: The replacement of the morpholine oxygen with a methylene (
) in piperidine shuts down the -44 Da neutral loss channel. Piperidines typically fragment via complex alkene losses (retro-Diels-Alder type) which are less structurally specific. -
Vs. Pyrazole: Changing the isoxazole (N–O) to a pyrazole (N–N) dramatically increases thermal and collisional stability. While a morpholinyl isoxazole will show extensive core fragmentation at 20 eV, the pyrazole analog often retains the aromatic core intact, losing only the morpholine substituent.
Visualizing the Pathway
The following diagram illustrates the competitive fragmentation pathways. Note the bifurcation: Pathway A (Morpholine-driven) vs. Pathway B (Isoxazole-driven).
Figure 1: Competitive fragmentation pathways. Blue indicates the precursor; Green indicates the stable morpholine-specific product; Yellow indicates the labile isoxazole rearrangement intermediate.
Experimental Protocol: Self-Validating Workflow
To replicate these results and validate the structure of an unknown morpholinyl isoxazole, follow this "Stepped Energy" protocol.
Instrument Setup
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]
-
Mobile Phase:
-
A:
+ 0.1% Formic Acid (Proton source). -
B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: Avoid ammonium buffers if possible, as adducts ($[M+NH_4]^+ $) can suppress the specific protonation required for the rearrangement mechanism.
-
The "CE-Ramp" Validation Method
Do not use a single Collision Energy (CE). Use a ramp to distinguish the labile isoxazole bond from the stable morpholine ring.
-
Step 1: Soft Scan (10–15 eV):
-
Look for the Parent Ion
. -
Validation: Minimal fragmentation should be observed.[3] If fragmentation is high, the source temperature is too high (thermal degradation of N–O bond).
-
-
Step 2: The Morpholine Threshold (20–25 eV):
-
Look for Neutral Loss of 44 Da (
). -
Look for m/z 86 (Morpholine ring ion).
-
Validation: If you see -42 Da instead of -44 Da, suspect a piperidine impurity or misassignment.
-
-
Step 3: The Core Breaker (>35 eV):
-
Look for Isoxazole Ring Cleavage .[4]
-
Identify Nitrile ions (
) specific to the substituents on the isoxazole. -
Validation: The disappearance of the parent ion should be rapid compared to pyrazole analogs.
-
Data Reporting Table (Template)
Use this structure to report your findings:
| Precursor (m/z) | Retention Time (min) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Identity | CE (eV) |
| 350.15 | 4.2 | 306.12 | 44.03 | Loss of | 20 |
| 350.15 | 4.2 | 86.06 | 264.09 | Morpholine Cation | 25 |
| 350.15 | 4.2 | 115.04 | - | Isoxazole-Specific Fragment | 40 |
References
-
Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[5] Journal of Mass Spectrometry.
-
BenchChem. (2023). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[6] BenchChem Technical Guides.
- Holčapek, M., et al. (2010). "Fragmentation behavior of isoxazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Contextual grounding for N-O cleavage energetics).
- Sleno, L., & Volmer, D. A. (2004). "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry. (Reference for CE ramping protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 4. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Isoxazole vs. Oxazole Carboxylic Acids in Drug Design
Executive Summary
This technical guide analyzes the bioisosteric utility of isoxazole (1,2-oxazole) versus oxazole (1,3-oxazole) carboxylic acid scaffolds.[1] While often treated as interchangeable bioisosteres, their distinct electronic profiles drive divergent pharmacokinetic (PK) outcomes.
The Verdict:
-
Select Isoxazole when designing for prodrug strategies (exploiting reductive ring opening) or when a higher dipole moment (approx. 3.0 D) is required to orient the molecule in a solvent-exposed binding pocket.
-
Select Oxazole when prioritizing metabolic stability against reductive cleavage and requiring a stronger hydrogen bond acceptor (pKa ~0.8 vs -3.0) to engage histidine or lysine residues in the active site.
Physicochemical Properties & Structural Biology[2]
The position of the nitrogen atom relative to oxygen fundamentally alters the electronic landscape of the ring, influencing the acidity of the attached carboxylic acid and the ring's ability to participate in ligand-target interactions.
Electronic Profile & Hydrogen Bonding
| Property | Isoxazole (1,2-position) | Oxazole (1,3-position) | Impact on Bioactivity |
| Dipole Moment | ~3.0 D | ~1.7 D | Isoxazoles are more polar; often show higher water solubility but may suffer from lower passive permeability. |
| H-Bond Acceptor (N) | Weak (pKa conj. acid ~ -3.0) | Moderate (pKa conj. acid ~ 0.[2]8) | Critical: Oxazole N is a viable H-bond acceptor at physiological pH; Isoxazole N is rarely involved in strong H-bonding due to O-atom electron withdrawal. |
| Electronic Effect | Strong Electron Withdrawing Group (EWG) | Moderate EWG | Carboxylic acids attached to isoxazole (especially C4) are generally more acidic than oxazole analogs, affecting ionization state at pH 7.4. |
| Aromaticity | Lower resonance energy | Higher resonance energy | Oxazole is generally more stable to nucleophilic attack than isoxazole. |
Structural SAR Logic (Graphviz)
The following diagram illustrates how the atomic arrangement dictates the pharmacophore's interaction potential.
Figure 1: Structure-Property-Binding relationship flow. Note the divergence in binding utility based on H-bond capability.
Pharmacokinetics & Metabolic Stability[1]
The most significant differentiator is the metabolic fate of the ring.
The "Leflunomide Effect" (Isoxazole Lability)
The isoxazole ring contains a weak N-O bond that is susceptible to reductive cleavage , particularly by cytosolic enzymes or gut microbiota.
-
Mechanism: Reductive ring opening to form an enamino-ketone or nitrile.
-
Application: This is utilized in the drug Leflunomide , which is an isoxazole prodrug.[3] In vivo, the ring opens to form Teriflunomide, the active metabolite.
-
Risk: If ring opening is not desired, isoxazole derivatives may show poor half-life (
) or generate toxic Michael acceptor intermediates.
Oxazole Stability
The 1,3-arrangement in oxazole prevents the facile N-O cleavage seen in isoxazoles.
-
Metabolism: Primarily oxidative (CYP450 mediated) at the C2 or C5 position, often leading to ring hydroxylation followed by ring opening, but this occurs much slower than isoxazole reduction.
-
Advantage: Preferred for systemic drugs requiring long duration of action without prodrug activation.
Metabolic Pathway Visualization
Figure 2: Divergent metabolic pathways. Isoxazoles are prone to reductive ring opening; Oxazoles are generally metabolically robust.
Experimental Protocols
Synthesis: Divergent Synthesis from Common Precursors
A modern, comparative approach utilizes Fe(II)-catalyzed isomerization to access both scaffolds from a common 4-acyl-5-methoxyisoxazole precursor. This allows for controlled "scaffold hopping."
Protocol: Controlled Isomerization
-
Objective: Synthesize Isoxazole-4-carboxylate vs. Oxazole-4-carboxylate.
-
Reference: J. Org. Chem. 2019, 84, 23, 15567–15577.
Step-by-Step Methodology:
-
Starting Material: Prepare 4-formyl-5-methoxyisoxazole via Vilsmeier-Haack formylation of 5-methoxyisoxazole.
-
Isoxazole Pathway (Retention):
-
Oxazole Pathway (Rearrangement):
Bioassay: Metabolic Stability Screen (Microsomal Stability)
To empirically verify the stability claims in Section 2, perform this self-validating assay.
Materials:
-
Pooled Liver Microsomes (Human/Rat).
-
NADPH regenerating system.
-
Test compounds (Isoxazole/Oxazole analogs) at 1 µM.
-
LC-MS/MS.[7]
Workflow:
-
Incubation: Incubate 1 µM test compound with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.[8][9]
-
Initiation: Add NADPH to initiate oxidative metabolism.
-
Control A: No NADPH (detects non-CYP hydrolysis).
-
Control B (Critical for Isoxazole): Add cytosolic fraction + NADH (to test for reductive ring opening, which microsomes alone might miss).
-
-
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).
Expected Result:
-
Isoxazole: Rapid disappearance in cytosolic/NADH fractions (Ring opening).
-
Oxazole: Stable in cytosolic fraction; slow clearance in microsomal/NADPH fraction.
Case Study Data: GABA Receptor Ligands
The bioactivity difference is best illustrated by GABA analogs, where the ring mimics the carboxylic acid of GABA.
| Compound | Scaffold | Receptor Affinity ( | Activity Type | Notes |
| Muscimol | Isoxazole-3-ol | 6 nM | Agonist | Potent due to delocalized negative charge mimicking carboxylate. |
| Thio-muscimol | Isothiazole | >1000 nM | Inactive | Sulfur bulk disrupts binding pocket fit. |
| 4-PIOL | Isoxazole-3-ol | Low affinity | Partial Agonist | Used as a template for antagonists.[10] |
| Oxazole Analogs | Oxazole-4-COOH | Variable | Weak/Inactive | The oxazole ring geometry often misaligns the H-bond acceptors compared to the endogenous GABA carboxylate. |
Insight: In GABA receptors, the isoxazole-3-ol zwitterion is a superior bioisostere for a carboxylic acid than the oxazole equivalent due to the specific charge delocalization required for agonist activity.
References
-
BenchChem. (2025).[1][8] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Retrieved from
-
Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from
-
Frolund, B., et al. (2005). Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists.[10] Journal of Medicinal Chemistry. Retrieved from
-
Krasavin, M., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Journal of Organic Chemistry. Retrieved from
-
ResearchGate. (2025). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 42831-50-5|5-Methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability Profile of the 3-Morpholinoisoxazole Scaffold
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a lead compound is a cornerstone of its potential success. It dictates the compound's half-life, bioavailability, and dosing regimen, directly influencing its efficacy and safety profile.[1] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that forms toxic metabolites can lead to adverse drug reactions.[2] Consequently, a thorough understanding and early assessment of a scaffold's metabolic liabilities are paramount to designing molecules with optimal pharmacokinetic properties.[2][3]
This guide provides an in-depth analysis of the metabolic stability of the 3-morpholinoisoxazole scaffold, a heterocyclic motif of growing interest in medicinal chemistry. By dissecting the metabolic fate of its constituent rings—morpholine and isoxazole—we will build a predictive profile of its biotransformation. This profile will be objectively compared against other commonly employed heterocyclic scaffolds, supported by established experimental protocols to empower researchers in their drug design and optimization efforts.
The Metabolic Profile of the 3-Morpholinoisoxazole Scaffold
The metabolic profile of this scaffold can be logically deduced by examining the known biotransformations of its two key components: the saturated morpholine ring and the aromatic isoxazole ring.
The Morpholine Moiety: A Double-Edged Sword
The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, modulate pKa, and improve overall physicochemical properties, often leading to better pharmacokinetic profiles.[4][5][6][7] However, this saturated heterocycle is not metabolically inert and presents several potential "soft spots" for enzymatic attack.
-
Primary Metabolic Pathways: The metabolism of the morpholine ring is predominantly oxidative, mediated by Cytochrome P450 (CYP) enzymes, with CYP3A4 often playing a significant role.[8][9] The most common pathways include:
-
C-N Bond Cleavage: This is a major degradation pathway, often initiated by a cytochrome P450, leading to ring opening and the formation of an amino acid intermediate, which is further processed.[10][11]
-
Oxidation of α-Carbons: The carbon atoms adjacent to the nitrogen and oxygen heteroatoms are susceptible to hydroxylation. Oxidation adjacent to the nitrogen can lead to the formation of a labile carbinolamine, which can then undergo ring cleavage.
-
N-Oxidation: The nitrogen atom can be directly oxidized to form an N-oxide metabolite.[8]
-
Formation of Reactive Intermediates: Oxidation of the morpholine ring can generate reactive iminium ion intermediates. These electrophilic species can covalently bind to cellular macromolecules, which has been associated with species-specific hepatotoxicity in some cases.[12]
-
The Isoxazole Moiety: General Stability with Context-Dependent Lability
The isoxazole ring is an electron-deficient five-membered aromatic heterocycle, which generally imparts good metabolic stability against oxidative metabolism compared to more electron-rich systems.[2][13]
-
Primary Metabolic Pathways:
-
Reductive Ring Cleavage: The most characteristic metabolic pathway for the isoxazole ring, though not always prevalent, is the reductive cleavage of the weak N-O bond. This can lead to a variety of ring-opened products.[14][15] For the anti-inflammatory drug leflunomide, this N-O bond scission is a critical bioactivation step.[14]
-
Chemical Stability: The isoxazole ring is generally stable under physiological pH. However, studies on leflunomide have shown that it can undergo base-catalyzed ring opening at higher pH, a process that is also temperature-dependent.[14][16]
-
Bioactivation Potential: While considered rare, isoxazole substituents can influence the risk of bioactivation, where metabolism might generate reactive electrophilic species like enimines.[14][17] The specific substitution pattern on the ring is a key determinant of this risk.
-
Predicted Metabolic Hotspots of the 3-Morpholinoisoxazole Scaffold
Based on the analysis of its components, the primary metabolic liabilities of the 3-morpholinoisoxazole scaffold are concentrated on the morpholine ring. The isoxazole ring itself is expected to be relatively stable, although substituents attached to it could present their own metabolic pathways.
Diagram: Predicted Metabolic Pathways
Caption: Predicted metabolic pathways for the 3-morpholinoisoxazole scaffold.
Comparative Analysis with Alternative Heterocyclic Scaffolds
To contextualize the metabolic profile of the 3-morpholinoisoxazole scaffold, it is useful to compare it with other heterocycles commonly used in drug design. The choice of a heterocyclic scaffold can dramatically alter a compound's metabolic fate.[2][18]
| Scaffold | Key Metabolic Pathways | Typical Enzymes | Relative Stability | Potential for Reactive Metabolites |
| 3-Morpholinoisoxazole | Morpholine: α-C-hydroxylation, N-oxidation, C-N ring cleavage. Isoxazole: Reductive N-O cleavage (minor). | CYPs (e.g., CYP3A4) | Moderate; liability primarily on the morpholine ring. | High (Iminium ion from morpholine oxidation). |
| Piperidine | α-C-hydroxylation leading to ring cleavage. | CYPs | Moderate to Low; often a primary site of metabolism. | High (Iminium ion formation). |
| Piperazine | N-dealkylation (if substituted), α-C-hydroxylation, N-oxidation. | CYPs | Low; often metabolically labile. | High (Iminium ion formation). |
| Pyrrolidine | α-C-hydroxylation leading to ring cleavage. | CYPs | Moderate to Low. | High (Iminium ion formation). |
| Pyridine | Aromatic hydroxylation, N-oxidation. | CYPs | High; often used to block metabolism by replacing phenyl rings.[2] | Low. |
| Thiazole | Oxidation of the thiazole ring carbon atoms. | CYPs | Moderate; generally more stable than electron-rich heterocycles. | Moderate (Can form reactive metabolites upon oxidation). |
This comparison highlights that while the morpholine moiety introduces metabolic liabilities similar to other saturated nitrogen heterocycles, the isoxazole ring provides a relatively stable anchor compared to more electron-rich aromatic systems.
Experimental Workflows for Assessing Metabolic Stability
A definitive assessment of metabolic stability requires robust in vitro experimental data. The following protocols describe the gold-standard assays used in early drug discovery.[3]
Liver Microsomal Stability Assay
Principle & Causality: This assay is the workhorse for screening Phase I metabolic stability.[19] Liver microsomes are subcellular fractions containing a high concentration of CYP and FMO enzymes.[20][21][22] By incubating a compound with microsomes and the necessary cofactor (NADPH), we can measure the rate of metabolism mediated almost exclusively by these Phase I enzymes. A rapid disappearance of the parent compound indicates high intrinsic clearance and likely poor oral bioavailability.
Diagram: Microsomal Stability Assay Workflow
Caption: Standard workflow for an in vitro liver microsomal stability assay.
Detailed Protocol: Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare an NADPH regenerating system solution (or NADPH stock) and keep it on ice.
-
Prepare a "stop solution" of cold acetonitrile containing a suitable internal standard (IS) for analytical quantification.
-
-
Reaction Setup:
-
In a 96-well plate, add phosphate buffer.
-
Add pooled liver microsomes (e.g., human, rat) to a final concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The "time zero" (T0) sample should be taken immediately before or after this addition and quenched instantly.
-
Incubate the plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[21]
-
-
Quenching and Sample Processing:
-
Immediately add the withdrawn aliquot to a well containing the cold stop solution to terminate the reaction and precipitate the microsomal proteins.[15]
-
Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the T0 sample.
-
Calculate the half-life (t½) by plotting the natural log of the percent remaining compound versus time. The slope of this line (k) is used in the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[23]
-
Hepatocyte Stability Assay
Principle & Causality: This assay provides a more comprehensive and physiologically relevant assessment of metabolic stability.[22] Intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters.[21][23] This allows for the evaluation of a compound's susceptibility to a wider range of metabolic pathways. It is considered the "gold standard" for in vitro metabolism studies and provides data that can be more accurately scaled to predict in vivo human clearance.[22]
Diagram: Hepatocyte Stability Assay Workflow
Caption: Standard workflow for an in vitro hepatocyte stability assay.
Detailed Protocol: Hepatocyte Stability Assay
-
Cell Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be >80%.
-
Adjust the cell density to the desired concentration (e.g., 1 x 10^6 viable cells/mL).
-
-
Reaction Setup:
-
Dispense the hepatocyte suspension into a non-coated plate.
-
Prepare the test compound in incubation medium at 2x the final desired concentration.
-
Place the plate with hepatocytes on an orbital shaker in an incubator (37°C, 5% CO2) to equilibrate.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding an equal volume of the 2x test compound solution to the wells containing the hepatocyte suspension.
-
Immediately withdraw the T0 sample and quench as described below.
-
Return the plate to the incubator and continue shaking.
-
Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[23]
-
-
Quenching and Sample Processing:
-
Quench each aliquot in a separate plate/tube containing cold acetonitrile with an internal standard.
-
Centrifuge to pellet cell debris and precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant via LC-MS/MS.
-
Calculations for t½ and CLint are performed as in the microsomal assay, but CLint is typically expressed as µL/min/10^6 cells.
-
Conclusion
The 3-morpholinoisoxazole scaffold presents a mixed but predictable metabolic profile. Its primary advantage lies in the relative stability of the isoxazole ring against oxidative metabolism. However, this is counterbalanced by the morpholine moiety, which is a known substrate for CYP-mediated oxidation and a potential source of reactive iminium ion metabolites. This liability is not unique; it is shared with many other saturated nitrogen-containing heterocycles like piperidine and piperazine.
The key to successfully employing this scaffold in drug design is a proactive and data-driven approach. By utilizing the in vitro microsomal and hepatocyte stability assays detailed in this guide, researchers can rapidly quantify the metabolic liabilities of their specific derivatives. This empirical data provides the crucial insights needed to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, enabling the strategic modification of the scaffold—such as blocking sites of metabolism on the morpholine ring—to engineer compounds with an optimal balance of potency, selectivity, and pharmacokinetic performance.
References
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Poupin, P., Truffaut, N., Combourieu, B., Besse, P., & Sancelme, M. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-163. [Link]
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Obach, R. S., et al. (2023). Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys. Drug Metabolism Letters, 17(1). [Link]
-
Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250. [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]
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Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore Services. [Link]
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Charman, W. N., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry, 64(13), 9435–9448. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan CRO Services. [Link]
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Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
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Cerniglia, C. E., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(7), 2549-2554. [Link]
-
Absorption Systems. (2009). Strategies for In Vitro Metabolic Stability Testing. SlideShare. [Link]
-
Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 21-41. [Link]
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Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2206-2223. [Link]
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Valente, M. J., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3639. [Link]
-
Al-Amiery, A. A., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1). [Link]
-
Festa, C., et al. (2020). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry, 63(6), 2953-2967. [Link]
-
International Journal of Pharmaceutical and Pharmaceutical Research. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR. [Link]
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Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. ResearchGate Scientific Diagrams. [Link]
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ResearchGate. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS. ResearchGate. [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Molecular Recognition. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Pressbooks. [Link]
-
Shanu-Wilson, J. (2022). Phase II Drug Metabolism. Drug Discovery from Technology Networks. [Link]
-
Li, Y., et al. (2025). New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors. Bioorganic & Medicinal Chemistry, 121, 117871. [Link]
-
Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]
-
Sayed, O. (2024). Phase I and Phase II Metabolic Reactions in Drug Development. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 14(3), 119-120. [Link]
-
Singh, B., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
-
Zhao, L., et al. (2021). Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives. European Journal of Medicinal Chemistry, 224, 113715. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]
-
Raheem, I., et al. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 21-41. [Link]
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Reference Standards for 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid: A Technical Qualification & Comparison Guide
Executive Summary: The Regioisomer Challenge
3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (CAS: 1554401-30-7) is a critical heterocyclic building block used in the synthesis of next-generation antibiotics, antitumor agents, and glutamate receptor agonists. While often commoditized as a "building block," its utility in pharmaceutical development is strictly governed by regioisomeric purity .
In isoxazole synthesis, the formation of the 3,5-disubstituted ring often yields a mixture of regioisomers (3-morpholinyl-5-carboxy vs. 5-morpholinyl-3-carboxy). Using a reference standard that lacks rigorous regiochemical characterization can lead to invalid structure-activity relationship (SAR) data and costly GMP failures.
This guide compares the performance of Qualified Reference Standards (QRS) against Industrial Grade Alternatives , providing experimental protocols to validate identity and purity.
Comparative Analysis: Reference Standard vs. Industrial Alternatives
The following table contrasts the critical quality attributes (CQAs) of a Qualified Reference Standard against typical industrial-grade alternatives found in the supply chain.
Table 1: Performance & Specification Comparison
| Feature | Qualified Reference Standard (Recommended) | Alternative A: Industrial Grade | Alternative B: Reagent Grade |
| Primary Use | GMP Release, Method Validation, Impurity Profiling | Bulk Synthesis, Early Discovery | General Lab Use, Buffer Prep |
| Assay (Purity) | >98.0% (w/w) (qNMR validated) | >95% (Area %) | Not Specified / >90% |
| Regioisomeric Purity | Confirmed (>99.5%) via NOESY/HMBC | Unknown (often mixed isomers) | Unknown |
| Water Content | Quantified (KF Titration) | Not Controlled (Hygroscopic risk) | Not Controlled |
| Residual Solvents | Quantified (GC-HS) | High risk (EtOAc, MeOH) | Variable |
| Traceability | COA with spectral data attached | Batch number only | None |
| Risk Profile | Low: Ensures data integrity | High: Risk of "scaffold hopping" errors | Critical: Unsuitable for pharma |
Technical Deep Dive: The Qualification Workflow
To establish a self-validating system for this compound, one must move beyond simple HPLC area integration. The presence of the morpholine ring introduces basicity, while the carboxylic acid introduces acidity, making the zwitterionic nature of the molecule sensitive to pH changes during analysis.
Critical Impurity Origins
The primary impurities arise from the cyclization step in the synthesis:
-
Regioisomer: 5-(4-Morpholinyl)-3-isoxazolecarboxylic acid.
-
Decarboxylated degradant: 3-(4-Morpholinyl)isoxazole.
-
Dimerization: Formation of amide linkages between two units.
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates the origin of the critical regioisomeric impurity that necessitates a high-grade reference standard.
Figure 1: Synthesis pathway showing the origin of the critical regioisomeric impurity during [3+2] cycloaddition.
Experimental Protocols (Self-Validating Systems)
Protocol A: Regio-Selective HPLC Method
Standard C18 methods often fail to separate the 3,5-isomers due to their identical mass and similar polarity. This protocol uses a Phenyl-Hexyl stationary phase to exploit pi-pi interaction differences.
-
Objective: Quantify the 3-(4-Morpholinyl) target against its 5-isomer.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of -COOH).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar retention)
-
2-15 min: 5% → 60% B
-
15-20 min: 60% → 95% B
-
-
Detection: UV @ 254 nm (Isoxazole core) and 210 nm (Morpholine absorption).
-
Acceptance Criteria: Resolution (
) between Target (RT ~8.5 min) and Regioisomer (RT ~9.2 min) must be > 1.5.
Protocol B: Identity Confirmation via 2D NMR
To validate the reference standard without a primary standard, use HMBC (Heteronuclear Multiple Bond Correlation).
-
Solvent: DMSO-
. -
Key Correlation: Look for the cross-peak between the isoxazole ring proton (H-4) and the carbonyl carbon (-COOH).
-
Target (3-morpholinyl-5-COOH): H-4 shows a strong 2-bond coupling to the Carbonyl Carbon at C-5.
-
Isomer (5-morpholinyl-3-COOH): H-4 shows a weak or absent coupling to the Carbonyl Carbon (which is now at C-3, further away electronically).
-
Reference Standard Qualification Workflow
The following diagram outlines the decision matrix for qualifying a batch of material as a Reference Standard.
Figure 2: Qualification workflow ensuring identity, regioisomeric purity, and assay value.
References
-
PubChem. (2025).[4] 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (Compound Summary). National Library of Medicine. [Link]
-
European Pharmacopoeia (Ph. Eur.). (2024).[5] General Chapter 5.12: Reference Standards. EDQM. [Link]
-
ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[6] [Link]
Sources
- 1. ijrti.org [ijrti.org]
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- 3. syncsci.com [syncsci.com]
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- 6. documents.lgcstandards.com [documents.lgcstandards.com]
Safety Operating Guide
Personal protective equipment for handling 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid
Executive Summary & Risk Context
The "Why" Behind the Protocol
3-(4-Morpholinyl)-5-isoxazolecarboxylic acid is a heterocyclic building block frequently employed in medicinal chemistry as a scaffold for drug discovery. While often classified under generic GHS codes for irritants, its structural components dictate a more rigorous safety approach than standard laboratory salts.
As a Senior Application Scientist, I urge you to look beyond the Safety Data Sheet (SDS) "Warning" label. This compound combines a carboxylic acid moiety (proton donor, pH < 4 in solution) with a morpholine ring . While the morpholine is bound, this lipophilic ether-amine substructure can enhance the molecule's ability to permeate biological membranes.
Operational Directive: Treat this compound as a contact sensitizer and mucous membrane corrosive until specific toxicological data proves otherwise. Your primary safety objective is to prevent inhalation of micro-dust during weighing and ocular acidification during handling.
Hazard Analysis & PPE Strategy
The following protection matrix is derived from the chemical's functional group reactivity and physical state (static-prone solid).
The PPE Matrix[1]
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Respiratory | N95 (Minimum) or P100/P3 Respirator | Synthetic intermediates often exist as micronized dusts. Isoxazoles can trigger respiratory sensitization. Simple surgical masks offer zero protection against chemical particulates. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses with side shields are insufficient for acidic solids. If dust becomes airborne and bypasses the glasses, it reacts with eye moisture to form an acidic solution, causing immediate corneal damage. |
| Dermal (Hands) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Neoprene | The morpholine moiety increases lipophilicity. Double gloving creates a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin. |
| Body | High-Collar Lab Coat (Buttoned) | Protects the suprasternal notch (neck hollow), a common collection point for airborne chemical dust that causes contact dermatitis. |
Decision Logic: Risk-Based PPE Selection
Do not apply a "one size fits all" approach. Use this logic flow to determine the necessary protection level based on your experimental scale.
Figure 1: Decision tree for selecting Personal Protective Equipment based on experimental mass and potential for aerosolization.
Operational Protocols
A. Weighing & Transfer (The Critical Zone)
Most exposures occur here due to static electricity dispersing the light powder.
-
Engineering Control: Always weigh inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the powder. Isoxazole derivatives are notoriously static-prone.
-
The "Sash Rule": Lower the fume hood sash to the lowest comfortable working height (approx. 12-14 inches) to create a high-velocity capture zone for dust.
-
Transfer: Do not pour from the bottle. Use a clean spatula to transfer small amounts to minimize airborne particles.
B. Solubilization
Once in solution, the inhalation risk drops, but the permeation risk increases.
-
Solvent Choice: This compound is likely soluble in DMSO or Methanol.
-
Warning: DMSO is a penetrant carrier. If you dissolve this compound in DMSO and splash it on your skin, the DMSO will carry the isoxazole directly into your bloodstream.
-
-
Handling: If using DMSO, change gloves immediately after any splash. Standard nitrile degrades slowly in DMSO, but the risk of carrier-effect toxicity is too high to ignore.
C. Spill Response & Decontamination[2]
-
Solid Spill:
-
Do not use compressed air to blow it off.
-
Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up. This prevents dust clouds.
-
-
Disposal:
-
Segregate as Solid Hazardous Waste .
-
Label clearly: "Contains 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid – Irritant/Acidic."
-
Do not mix with strong oxidizers (e.g., permanganates) in the waste stream.
-
References & Authority
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).
-
Sigma-Aldrich. Safety Data Sheet: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (CAS 1554401-30-7).
-
PubChem. Compound Summary: Isoxazole-5-carboxylic acid derivatives. National Library of Medicine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
